4-Amino-2,5-difluorobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEXXFHBKBTGJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372205 | |
| Record name | 4-Amino-2,5-difluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114973-22-7 | |
| Record name | 4-Amino-2,5-difluorobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-2,5-difluorobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-2,5-difluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Amino-2,5-difluorobenzotrifluoride, a key intermediate in pharmaceutical research and development.
Core Chemical Properties
This compound, also known as 2,5-difluoro-4-(trifluoromethyl)aniline, is a white crystalline solid at room temperature.[1] It exhibits low solubility in water but is soluble in various organic solvents.[1] This compound is noted for its high chemical stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 114973-22-7 | [2] |
| Molecular Formula | C₇H₄F₅N | [2] |
| Molecular Weight | 197.11 g/mol | [2] |
| Boiling Point | 196 °C | [2] |
| Density | 1.512 g/cm³ | [2] |
| Vapor Pressure | 0.701 mmHg at 25°C | [2] |
| Flash Point | 75.5 °C | [2] |
| Refractive Index | 1.443 | [2] |
| Physical State | White Crystalline Solid | [1] |
| Solubility | Low in water, soluble in organic solvents | [1] |
Synthesis and Purification
A potential synthetic route could be the amination of 2,5-difluoro-1-(trifluoromethyl)benzene. This reaction would likely be carried out in a sealed, pressure-resistant vessel, such as an autoclave, at elevated temperatures and pressures.[3]
Purification of the final product would typically involve standard laboratory techniques. These can include:
-
Distillation: To separate the product from unreacted starting materials and lower-boiling impurities.[3]
-
Column Chromatography: To achieve high purity by separating the target compound from closely related impurities.[4] The choice of eluent would be critical and determined through techniques like thin-layer chromatography (TLC).[4]
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely published. However, the expected ¹H and ¹³C NMR spectral data can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the amine protons. The coupling patterns of the aromatic protons would be complex due to coupling with each other and with the fluorine atoms on the ring.
Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would display signals for each of the seven carbon atoms in the molecule. The carbon signals of the aromatic ring will show splitting due to coupling with the attached fluorine atoms (C-F coupling). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
Applications in Drug Development
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[5] The presence of the trifluoromethyl group is particularly significant in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of the molecule to its biological target.[6]
While the specific signaling pathways modulated by drugs derived directly from this compound are not extensively documented, its structural motifs are found in compounds targeting a range of biological pathways. For instance, trifluoromethylated anilines are core components of molecules designed as inhibitors of various kinases and receptor antagonists, which are crucial in oncology and the treatment of neurological disorders.[6][7] The strategic placement of fluorine atoms can also influence the pharmacokinetic properties of a drug, leading to improved efficacy.[6]
Further research into the synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents that target specific signaling pathways involved in various diseases.
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate logical workflows for the synthesis and purification of this compound.
Caption: General synthesis workflow for this compound.
Caption: A two-step purification workflow for this compound.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]
References
An In-depth Technical Guide to 4-Amino-2,5-difluorobenzotrifluoride
CAS Number: 114973-22-7
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Amino-2,5-difluorobenzotrifluoride, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document consolidates available physicochemical data, safety information, and discusses its potential applications, particularly as an intermediate in the synthesis of novel compounds.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. It is characterized by its stability under normal conditions and its solubility in various organic solvents. The trifluoromethyl group and fluorine atoms on the benzene ring contribute to its unique electronic properties and lipophilicity, making it a valuable building block in the design of bioactive molecules. The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 114973-22-7 | |
| Molecular Formula | C₇H₄F₅N | |
| Molecular Weight | 197.11 g/mol | |
| Appearance | White crystalline solid | |
| Boiling Point | 195-197 °C | |
| Density | 1.512 g/cm³ | |
| Flash Point | 75.5 °C | |
| Vapor Pressure | 0.701 mmHg at 25 °C | |
| Solubility | Soluble in organic solvents |
Synthesis and Reactivity
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively published in readily accessible literature, general synthetic approaches can be inferred from standard organic chemistry principles and literature on related compounds. The preparation is generally described as complex, often involving substitution or reduction reactions of a difluorobenzotrifluoride precursor.
A potential synthetic pathway can be visualized as a multi-step process, likely starting from a commercially available substituted benzotrifluoride. The introduction of the amino group is a key transformation.
Spectroscopic Data
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound are not widely available in public databases. For researchers requiring this information, it is recommended to acquire the compound from a commercial supplier and perform the necessary analytical characterization.
Applications in Drug Development and Research
This compound is primarily recognized as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.
Its potential applications include:
-
Building Block for Active Pharmaceutical Ingredients (APIs): This compound serves as a scaffold for the synthesis of more complex molecules with potential therapeutic activities. It has been associated with compounds possessing sedative, hypnotic, and analgesic effects, suggesting its utility in the development of agents targeting the central nervous system, such as anti-anxiety drugs, antidepressants, and sleep aids.
-
Agrochemicals: Similar fluorinated anilines are used in the synthesis of modern pesticides and herbicides.
-
Materials Science: The unique electronic properties imparted by the fluorine and trifluoromethyl groups make it a candidate for incorporation into advanced materials, such as those used in Organic Light-Emitting Diodes (OLEDs).
Due to the general nature of the available information, no specific signaling pathways involving this compound can be detailed at this time.
Safety and Handling
This compound is considered toxic if inhaled, in contact with skin, or if swallowed. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Key Safety Precautions:
-
Personal Protective Equipment: Wear suitable protective clothing, gloves, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.
-
First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
Emergency: In case of accident or if you feel unwell, seek medical advice immediately and show the label where possible.
Conclusion
This compound is a fluorinated building block with significant potential for the development of new pharmaceuticals and advanced materials. While there are gaps in the publicly available data, particularly concerning a specific melting point, detailed synthesis protocols, and comprehensive spectroscopic information, its fundamental physicochemical properties and general applications highlight its importance for the research and development community. As with any specialized chemical, appropriate safety measures must be strictly followed during its handling and use.
In-Depth Technical Guide to 2,5-Difluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that serves as a critical building block in the synthesis of advanced materials and complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline core, imparts distinct electronic properties and chemical reactivity. These characteristics make it a valuable intermediate in the development of pharmaceuticals and materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs). This guide provides a comprehensive overview of the known physical properties, synthesis, and applications of this compound.
Core Physical Properties
Precise experimental data for all physical properties of 2,5-difluoro-4-(trifluoromethyl)aniline are not widely available in publicly accessible literature. The following table summarizes the available data, primarily sourced from chemical suppliers. It is important to note that these values may be predicted or estimated and should be confirmed through experimental validation.
| Property | Value | Source |
| CAS Number | 114973-22-7 | [1] |
| Molecular Formula | C₇H₄F₅N | [1] |
| Molecular Weight | 197.11 g/mol | [2][3] |
| Boiling Point | 185.3 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Melting Point | Not Available | |
| Solubility | Not Available |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline is not readily found in the surveyed literature, its synthesis can be conceptualized through established organic chemistry reactions. A plausible synthetic route is outlined below. This proposed pathway is for illustrative purposes and would require optimization and experimental verification.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline.
Characterization: The successful synthesis of the target compound would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR would be essential to confirm the connectivity and substitution pattern of the molecule.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the amine and C-F bonds.
Applications in Research and Development
The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make 2,5-difluoro-4-(trifluoromethyl)aniline a compound of interest in several high-technology fields.
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, fluorinated compounds are crucial for developing stable and efficient materials. 2,5-Difluoro-4-(trifluoromethyl)aniline serves as a key synthesis intermediate for creating novel host and emitter materials for OLEDs. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can be exploited to tune the energy levels (HOMO/LUMO) of the final OLED materials, leading to improved charge injection and transport, and ultimately, enhanced device performance and longevity.[5]
The general structure of an OLED device and the role of its organic layers are depicted below.
Caption: Simplified structure of an Organic Light-Emitting Diode (OLED).
Pharmaceutical and Agrochemical Synthesis
The incorporation of fluorine and trifluoromethyl groups into bioactive molecules is a well-established strategy in medicinal and agricultural chemistry. These groups can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. As a substituted aniline, 2,5-difluoro-4-(trifluoromethyl)aniline is a versatile precursor for the synthesis of a wide range of more complex molecules with potential therapeutic or pesticidal applications. The aniline functional group provides a reactive handle for various chemical transformations, allowing for its incorporation into diverse molecular scaffolds.
References
An In-depth Technical Guide to the Molecular Structure of 4-Amino-2,5-difluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 4-Amino-2,5-difluorobenzotrifluoride, a fluorinated aromatic compound of interest in medicinal chemistry and drug development. This document collates available physicochemical data, outlines detailed experimental and computational methodologies for structural elucidation, and explores its potential biological significance, particularly in the context of central nervous system targets. The information is presented to facilitate further research and application of this molecule in the development of novel therapeutics.
Introduction
This compound, also known by its IUPAC name 2,5-Difluoro-4-(trifluoromethyl)aniline, is a substituted aniline derivative with the chemical formula C₇H₄F₅N.[1] Its structure is characterized by a benzene ring substituted with an amino group, two fluorine atoms, and a trifluoromethyl group. This combination of functional groups imparts unique electronic and conformational properties, making it a valuable intermediate in organic synthesis.[1] Notably, this compound has been investigated for its potential sedative, hypnotic, and analgesic effects, suggesting its interaction with targets within the central nervous system.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₄F₅N | [1] |
| IUPAC Name | 2,5-Difluoro-4-(trifluoromethyl)aniline | [1] |
| CAS Number | 114973-22-7 | |
| Molar Mass | 197.11 g/mol | |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 196 °C | |
| Density | 1.512 g/cm³ | |
| Flash Point | 75.5 °C | |
| Vapor Pressure | 0.701 mmHg at 25 °C | |
| Refractive Index | 1.443 |
Molecular Structure and Spectroscopic Data
While a definitive crystal structure from X-ray diffraction analysis for this compound is not publicly available in open-access crystallographic databases, its molecular geometry can be predicted with high accuracy using computational methods and inferred from spectroscopic data.
Predicted Molecular Geometry
Computational modeling using Density Functional Theory (DFT) is a powerful tool for predicting the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal a planar aromatic ring with the amino and trifluoromethyl groups extending from it. The fluorine substituents will influence the electron distribution and geometry of the benzene ring.
A detailed computational protocol for predicting the molecular structure is provided in Section 4.2.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for confirming the identity and elucidating the structural features of this compound.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The coupling patterns and chemical shifts of the aromatic protons would be influenced by the fluorine and trifluoromethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine and trifluoromethyl groups.
-
¹⁹F NMR: Fluorine NMR is a particularly informative technique for this molecule, with expected signals for the two fluorine atoms on the ring and the three fluorine atoms of the trifluoromethyl group, each with characteristic chemical shifts and coupling constants.
A general protocol for NMR data acquisition is detailed in Section 4.3.1.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the amino group, C-F stretching vibrations, and the vibrations of the aromatic ring.
A general protocol for FTIR data acquisition is provided in Section 4.3.2.
Experimental and Computational Protocols
This section provides detailed methodologies for the synthesis, structural characterization, and computational analysis of this compound.
Synthesis Protocol
The synthesis of this compound can be achieved through various synthetic routes, often involving the amination of a corresponding halogenated benzotrifluoride precursor. A general method involves the reaction of 3,4-difluorobenzotrifluoride with anhydrous ammonia under pressure.[2]
Reaction Scheme:
Figure 1: General synthesis scheme.
Procedure:
-
A pressure-resistant vessel (e.g., an autoclave) is charged with 3,4-difluorobenzotrifluoride.
-
Anhydrous ammonia (liquid or gaseous) is introduced into the vessel. A molar excess of ammonia is typically used.[2]
-
The vessel is sealed and heated to a temperature in the range of 80-120 °C.[2]
-
The reaction is maintained at this temperature under pressure for a period of 1 to 100 hours.[2]
-
After cooling, the excess ammonia is vented, and the crude product is purified, typically by distillation or recrystallization, to yield this compound.
Computational Protocol for Structural Analysis
Software: Gaussian, ORCA, or similar quantum chemistry software packages. Method: Density Functional Theory (DFT). Basis Set: A basis set such as 6-311++G(d,p) is recommended for accurate geometry optimization and property calculations.
Procedure:
-
Construct the 3D model of this compound.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Following optimization, perform a frequency calculation to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
From the optimized structure, extract bond lengths, bond angles, and dihedral angles.
-
Simulate NMR and IR spectra for comparison with experimental data.
Figure 2: Computational analysis workflow.
Spectroscopic Analysis Protocols
4.3.1. NMR Spectroscopy
-
Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the molecule.
4.3.2. FTIR Spectroscopy
-
Prepare a sample of this compound, typically as a KBr pellet or a thin film.
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Potential Biological Activity and Signaling Pathways
Some reports suggest that this compound exhibits sedative, hypnotic, and analgesic properties, which are often associated with modulation of the γ-aminobutyric acid (GABA) system in the central nervous system.[1] GABA is the primary inhibitory neurotransmitter in the brain, and its receptors, particularly the GABAₐ receptors, are the targets of many anesthetic and anxiolytic drugs.
While the precise mechanism of action for this compound is not yet fully elucidated, it is hypothesized to act as a positive allosteric modulator of GABAₐ receptors. This would lead to an enhancement of GABAergic neurotransmission and subsequent neuronal inhibition.
References
An In-depth Technical Guide to the Solubility of 4-Amino-2,5-difluorobenzotrifluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 4-Amino-2,5-difluorobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. Due to a lack of extensive publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers. It includes predicted solubility in a range of common organic solvents based on physicochemical principles, and detailed experimental protocols for the precise determination of solubility. This guide is intended to be a practical resource for scientists working with this compound, enabling them to generate reliable solubility data essential for process development, formulation, and analytical method design.
Introduction
This compound (CAS No. 114973-22-7) is a substituted aniline derivative whose trifluoromethyl and fluoro groups impart unique electronic properties and metabolic stability, making it a valuable building block in medicinal chemistry. Understanding its solubility in various organic solvents is critical for its synthesis, purification, and formulation. The principle of "like dissolves like" governs solubility, where the polarity of the solute and solvent are the primary determinants of miscibility. This compound possesses a polar amino group capable of hydrogen bonding, a nonpolar aromatic ring, and highly electronegative fluorine atoms, resulting in a complex solubility profile.
Predicted Solubility Profile
The following table summarizes the predicted qualitative solubility of this compound in a variety of organic solvents, categorized by polarity. These predictions are based on the compound's structure and general principles of chemical solubility.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the polar amino group and interact with the aromatic system. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and hydrogen bonding with the amino group. | |
| Acetonitrile | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF, suggesting moderate solubility. | |
| Polar Protic | Methanol | Moderate | The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, interacting with the amino group. The nonpolar trifluoromethyl group may limit high solubility. |
| Ethanol | Moderate | Similar to methanol, but its slightly larger alkyl chain may slightly decrease its solvating power for this compound. | |
| Nonpolar Aromatic | Toluene | Moderate to Low | The aromatic ring of toluene will have favorable π-π stacking interactions with the benzene ring of the solute. However, the polarity of the amino and fluoro groups will limit high solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | DCM has a moderate dipole moment and can solvate a range of compounds. It is expected to offer moderate solubility. |
| Chloroform | Moderate to Low | Similar in polarity to DCM, it is expected to have comparable solvating power for this compound. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that can act as a hydrogen bond acceptor, which should allow for reasonable solvation. |
| Diethyl Ether | Low | Diethyl ether is significantly less polar than THF and is a weaker hydrogen bond acceptor, suggesting lower solubility. | |
| Alkanes | Hexane | Very Low | As a nonpolar solvent, hexane will not effectively solvate the polar amino group, leading to very poor solubility. |
| Heptane | Very Low | Similar to hexane, heptane is a nonpolar solvent and is not expected to dissolve significant amounts of the compound. |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following sections detail the gravimetric method, a reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid solvent.
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Glass syringes
-
Volumetric flasks
-
Pipettes
-
Evaporating dishes or pre-weighed vials for drying
-
Vacuum oven
The overall process for determining solubility is outlined in the workflow below.
References
stability of 4-Amino-2,5-difluorobenzotrifluoride at room temperature
An In-depth Technical Guide to the Stability of 4-Amino-2,5-difluorobenzotrifluoride at Room Temperature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of this compound at ambient temperatures. The information is compiled from publicly available safety data sheets and chemical properties information. This document is intended to assist researchers, scientists, and professionals in drug development in the safe handling, storage, and application of this compound.
Chemical Identity and Properties
This compound is a substituted aniline derivative. Its key identifiers and physical properties are summarized below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2,5-difluoro-4-(trifluoromethyl)aniline |
| CAS Number | 114973-22-7[1] |
| Molecular Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol |
| Appearance | White crystalline solid |
| Boiling Point | 196 °C[2] |
| Density | 1.512 g/cm³[2] |
| Vapor Pressure | 0.701 mmHg at 25 °C[2] |
Stability Profile at Room Temperature
General assessments indicate that this compound is a stable compound under standard room temperature conditions. However, specific quantitative data on its degradation rate at ambient temperature is not extensively documented in publicly available literature. The stability of the compound is contingent upon proper storage and handling, away from conditions that could induce decomposition.
Recommended Storage Conditions
To ensure maximum stability and shelf-life, the following storage conditions are recommended:
| Condition | Recommendation |
| Temperature | Store in a cool place. Some suppliers recommend refrigeration (2-8°C) or storage at <15°C. |
| Atmosphere | Store under an inert gas atmosphere to prevent oxidation. |
| Container | Keep container tightly closed in a dry and well-ventilated place.[2] |
| Light Exposure | Store in a dark place to prevent light-induced degradation. |
Incompatible Materials and Hazardous Decomposition
Contact with certain substances can lead to the decomposition of this compound. It is crucial to avoid:
-
Strong oxidizing agents
-
Strong acids
-
Strong reducing agents
In the event of decomposition, hazardous byproducts may be released, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[3]
Experimental Protocol for Stability Assessment
Objective
To quantify the degradation of this compound over a specified period at a controlled room temperature (e.g., 25°C).
Materials and Methods
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
Storage: Aliquot the stock solution into several sealed, airtight vials. Store one set of vials at the controlled room temperature (25°C) and another set under refrigerated conditions (2-8°C) as a control.
-
Time Points: Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months).
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Quantification: Use the peak area to determine the concentration of the parent compound at each time point. The appearance of new peaks may indicate degradation products.
-
Data Analysis
The percentage of the remaining this compound at each time point relative to the initial concentration is calculated to determine the rate of degradation.
Visualized Workflows
The following diagrams illustrate key logical workflows relevant to the handling and stability assessment of this compound.
Conclusion
This compound is generally stable at room temperature, making it suitable for a variety of research and development applications. However, its stability is enhanced by storage in a cool, dry, dark environment under an inert atmosphere. For applications requiring stringent stability, it is recommended that researchers conduct their own stability studies using established methods such as HPLC to quantify degradation under their specific experimental conditions. Adherence to proper handling and storage protocols is paramount to ensure the integrity of the compound and the safety of laboratory personnel.
References
4-Amino-2,5-difluorobenzotrifluoride: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 4-Amino-2,5-difluorobenzotrifluoride, a chemical intermediate utilized in pharmaceutical research and development. Due to its potential hazards, strict adherence to safety guidelines is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
Precautionary Statements: Users should wear suitable protective clothing, gloves, and eye/face protection.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2] If an accident occurs or if you feel unwell, seek immediate medical attention and show the product label if possible.[2]
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C7H4F5N |
| Appearance | White crystalline solid[2] |
| Boiling Point | 196 °C[1] |
| Solubility | Low solubility in water, soluble in organic solvents[2] |
| Stability | Stable at room temperature[2] |
Toxicological Information
Detailed toxicological studies on this compound are limited. However, based on its hazard classification, it is considered toxic by inhalation, in contact with skin, and if swallowed.[2]
| Toxicity Endpoint | Value |
| Acute Oral Toxicity | Data not available |
| Acute Dermal Toxicity | Data not available |
| Acute Inhalation Toxicity | Data not available |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to the following experimental workflow is critical to minimize exposure and ensure a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Wear chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release Measures
In case of a spill or leak, the following procedures should be followed:
-
Personal Precautions: Avoid dust formation and contact with the skin and eyes.[1] Use personal protective equipment, including chemical impermeable gloves.[1]
-
Environmental Precautions: Prevent the chemical from entering drains.[1]
-
Containment and Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1]
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus.[1]
This technical guide is intended to provide essential safety and handling information. It is not a substitute for a thorough understanding of the material's properties and the implementation of robust laboratory safety practices. Always consult the most up-to-date Safety Data Sheet (SDS) before working with this compound.
References
An In-Depth Technical Guide to 4-Amino-2,5-difluorobenzotrifluoride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-2,5-difluorobenzotrifluoride, also known as 2,5-difluoro-4-(trifluoromethyl)aniline, is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a trifluoromethyl group on the aniline ring, imparts distinct electronic and lipophilic properties that are sought after in the design of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, a detailed plausible synthesis protocol, and its applications in research and development.
Introduction and Historical Context
The precise date and original discoverer of this compound are not well-documented in readily available scientific literature or patents. Its emergence is intrinsically linked to the broader development of organofluorine chemistry, which has provided a plethora of novel building blocks for various industries since the mid-20th century. The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy for modulating their biological activity, metabolic stability, and physicochemical properties.
While a specific "discovery" paper for this compound is elusive, its utility as a research chemical and intermediate is evident from its commercial availability through various chemical suppliers. It is important to note that some databases have erroneously associated this compound with the sedative and hypnotic agent "flubritidine (Flubromazolam)"[1]. This is incorrect, as Flubromazolam is a structurally distinct benzodiazepine derivative. This compound is primarily recognized as a synthetic intermediate.
The history of fluorinated anilines, in a broader sense, has been driven by the demand for specialized intermediates in the pharmaceutical and agrochemical sectors. The synthesis of such compounds often involves multi-step processes, including halogenation, nitration, and reduction reactions on trifluoromethylated benzene precursors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 114973-22-7 | [2] |
| Molecular Formula | C₇H₄F₅N | [1] |
| Molecular Weight | 197.11 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 196 °C | [1] |
| Flash Point | 75.5 °C | [1] |
| Density | 1.512 g/cm³ | [1] |
| pKa | 0.35 ± 0.10 (Predicted) | [1] |
| Solubility | Low solubility in water, soluble in organic solvents. | [1] |
Plausible Synthesis Pathway
A potential precursor for this synthesis is 1,4-difluoro-2-(trifluoromethyl)benzene. The synthesis would proceed in two main steps:
-
Nitration: The nitration of 1,4-difluoro-2-(trifluoromethyl)benzene to form 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene.
-
Reduction: The subsequent reduction of the nitro group to an amine to yield this compound.
Caption: Plausible two-step synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)
The following are hypothetical, yet chemically sound, experimental protocols for the plausible synthesis pathway described above. These are based on general procedures for similar transformations.
Step 1: Synthesis of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene (Nitration)
-
Materials:
-
1,4-difluoro-2-(trifluoromethyl)benzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of concentrated sulfuric acid, cooled in an ice bath, add 1,4-difluoro-2-(trifluoromethyl)benzene dropwise, maintaining the temperature below 10 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation to obtain pure 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene.
-
Step 2: Synthesis of this compound (Reduction)
-
Materials:
-
1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of iron powder in a mixture of ethanol and water (or acetic acid), add a solution of 1,4-difluoro-2-nitro-5-(trifluoromethyl)benzene in ethanol.
-
Add concentrated hydrochloric acid dropwise to initiate the reduction. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the residue with a solution of sodium hydroxide or sodium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Caption: General experimental workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its trifluoromethyl group and fluorine substituents make it an attractive starting material for the development of new pharmaceuticals and agrochemicals. The incorporation of fluorine can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.
While specific drugs or commercial products containing this exact fragment are not prominently documented, its structural motifs are found in various research compounds. Its potential applications lie in areas where fluorinated anilines are commonly employed, such as:
-
Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors used in oncology.
-
GPCR Ligands: Fluorinated aromatic compounds are often used to develop ligands for G-protein coupled receptors.
-
Agrochemicals: Herbicides and pesticides frequently incorporate fluorinated aromatic rings to enhance their efficacy and environmental stability.
-
Materials Science: There is growing interest in using fluorinated organic molecules in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
References
Methodological & Application
Application Notes and Protocols for 4-Amino-2,5-difluorobenzotrifluoride in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific, commercialized agrochemicals derived directly from 4-amino-2,5-difluorobenzotrifluoride are not extensively documented in publicly available literature, its structural motifs—a trifluoromethyl group and a difluoroaniline moiety—are hallmarks of many modern agrochemicals. The incorporation of fluorine atoms into active ingredients is a widely utilized strategy in agrochemical design to enhance efficacy, metabolic stability, and target binding. This document outlines the potential applications, hypothetical experimental protocols, and anticipated structure-activity relationships for this compound as a valuable building block in the discovery of novel herbicides, fungicides, and insecticides.
Potential Applications in Agrochemical Synthesis
This compound serves as a versatile precursor for a variety of agrochemical classes. The amino group can be readily transformed into a wide range of functionalities, allowing for its incorporation into diverse molecular scaffolds. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of a molecule, which can improve its uptake and translocation in plants or insects, and reduce its degradation rate. The difluoro substitution pattern on the aromatic ring can influence the molecule's binding affinity to target enzymes or receptors and can block sites of metabolic attack.
Potential agrochemical classes that could be synthesized from this intermediate include:
-
Herbicides: Phenylurea, phenoxyacetic acid, and sulfonylurea herbicides.
-
Fungicides: Strobilurin, triazole, and succinate dehydrogenase inhibitor (SDHI) fungicides.
-
Insecticides: Pyrethroid, neonicotinoid, and diamide insecticides.
Hypothetical Structure-Activity Relationships
The unique combination of substituents in this compound is expected to confer specific properties to the resulting agrochemical candidates. The following diagram illustrates the potential contributions of each structural feature to the overall biological activity.
Caption: Structure-Activity Relationship of this compound.
Illustrative Data on Hypothetical Compounds
The following table presents hypothetical data for a series of imagined agrochemical candidates derived from this compound to demonstrate how quantitative data for such compounds would be presented. Note: This data is for illustrative purposes only and is not derived from actual experimental results.
| Compound ID | Target Pest/Weed | Bioassay | IC50 / LC50 (µM) | In Planta Efficacy (% Control @ 100 g/ha) |
| ADFB-H1 | Amaranthus retroflexus | Inhibition of Photosystem II | 0.5 | 92 |
| ADFB-H2 | Setaria viridis | Inhibition of ACCase | 1.2 | 85 |
| ADFB-F1 | Puccinia triticina | Inhibition of ergosterol biosynthesis | 0.8 | 88 |
| ADFB-F2 | Botrytis cinerea | Inhibition of succinate dehydrogenase | 0.3 | 95 |
| ADFB-I1 | Myzus persicae | Modulation of nicotinic acetylcholine receptor | 0.1 | 98 |
| ADFB-I2 | Plutella xylostella | Ryanodine receptor activation | 0.05 | 99 |
Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis of agrochemical intermediates from this compound.
Protocol 1: Synthesis of a Novel Phenylurea Herbicide Candidate
This protocol describes the synthesis of a hypothetical N-(2,5-difluoro-4-(trifluoromethyl)phenyl)-N',N'-dimethylurea, a potential herbicide.
Workflow Diagram:
Caption: Synthesis of a Phenylurea Herbicide Candidate.
Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Isocyanate Formation: Cool the solution to 0°C in an ice bath. Add a solution of triphosgene (0.4 eq.) in anhydrous THF dropwise over 30 minutes. Stir the reaction mixture at 0°C for 2 hours.
-
Urea Formation: To the resulting isocyanate solution, add dimethylamine (2.0 eq., as a solution in THF or as a gas) dropwise at 0°C.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired phenylurea.
Protocol 2: Synthesis of a Novel Amide Fungicide Intermediate
This protocol outlines the synthesis of a hypothetical amide intermediate, which could be a precursor for various fungicides.
Workflow Diagram:
Caption: Synthesis of an Amide Fungicide Intermediate.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in dichloromethane, add pyridine (1.2 eq.) as a base.
-
Acylation: Cool the mixture to 0°C and add the desired acyl chloride (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 1.1 eq.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the resulting solid by recrystallization or column chromatography to obtain the pure amide product.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of next-generation agrochemicals. Its unique electronic and steric properties make it an attractive starting material for creating novel active ingredients with potentially improved biological performance and desirable environmental profiles. The protocols and structure-activity relationship concepts presented herein provide a foundational framework for researchers to begin exploring the potential of this versatile intermediate in agrochemical discovery.
The Versatility of 4-Amino-2,5-difluorobenzotrifluoride as a Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
4-Amino-2,5-difluorobenzotrifluoride is a specialized aromatic amine that holds significant promise as a versatile chemical intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique trifluoromethyl and difluoro substitutions on the aniline scaffold provide a powerful tool for medicinal chemists and process chemists to introduce fluorine atoms into target molecules, thereby modulating their physicochemical and biological properties. This application note explores the utility of this compound, providing insights into its potential reactions and applications, along with generalized experimental protocols.
Chemical Profile and Safety Information
Before its use in any synthetic protocol, it is crucial to understand the chemical properties and safety considerations associated with this compound.
| Property | Value | Reference |
| Chemical Formula | C₇H₄F₅N | [1] |
| Appearance | White crystalline solid | [1] |
| Boiling Point | 196 °C | [2] |
| Solubility | Soluble in organic solvents | [1] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Synthetic Applications and Protocols
The primary utility of this compound lies in its function as a building block for more complex molecules. The amino group serves as a versatile handle for a wide range of chemical transformations.
Synthesis of Substituted Pyrazoles
A common application of aromatic amines is in the synthesis of heterocyclic compounds like pyrazoles, which are core structures in many pharmaceuticals. For instance, celecoxib, a well-known COX-2 inhibitor, features a pyrazole ring. While a direct synthesis of a celecoxib analogue from this compound is not explicitly detailed in the provided search results, a general synthetic strategy can be outlined based on established pyrazole syntheses.
The general workflow for the synthesis of a trifluoromethyl-substituted pyrazole from an aniline derivative involves a diazotization reaction followed by a condensation reaction.
Figure 1: General workflow for the synthesis of a substituted pyrazole from this compound.
Experimental Protocol (General):
-
Diazotization:
-
Dissolve this compound in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for a designated time to ensure complete formation of the diazonium salt.
-
-
Condensation:
-
In a separate flask, dissolve the desired 1,3-diketone in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the diketone solution, maintaining a controlled temperature.
-
Allow the reaction to proceed for several hours or until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work up the reaction mixture by extraction and purify the crude product by crystallization or column chromatography to obtain the desired substituted pyrazole.
-
Synthesis of Fluorinated Benzimidazoles
Benzimidazoles are another class of heterocyclic compounds with significant therapeutic applications. The synthesis of fluorinated benzimidazoles can be achieved by the condensation of a diaminoarene with a carboxylic acid or its derivative. While a direct protocol starting from this compound is not available, a plausible synthetic route would first involve the introduction of a second amino group ortho to the existing one, followed by cyclization.
Figure 2: A potential workflow for the synthesis of a fluorinated benzimidazole.
Experimental Protocol (Hypothetical):
-
Nitration:
-
Carefully add this compound to a mixture of concentrated nitric acid and sulfuric acid at low temperature.
-
Control the reaction temperature and monitor the progress by TLC.
-
Upon completion, pour the reaction mixture over ice and collect the precipitated nitro-amino intermediate.
-
-
Reduction:
-
Dissolve the nitro-amino intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a reducing agent (e.g., tin(II) chloride, or catalytic hydrogenation with Pd/C).
-
Monitor the reaction until the reduction of the nitro group is complete.
-
Isolate the resulting diamino intermediate.
-
-
Condensation and Cyclization:
-
React the diamino intermediate with a carboxylic acid or an aldehyde in the presence of a condensing agent or under acidic conditions.
-
Heat the reaction mixture to facilitate cyclization.
-
Purify the resulting fluorinated benzimidazole using appropriate techniques.
-
Conclusion
This compound is a valuable building block for the synthesis of fluorinated organic molecules with potential applications in drug discovery and materials science. Its reactivity, centered around the versatile amino group, allows for the construction of a variety of heterocyclic scaffolds. While specific, detailed protocols for its use are not widely available in the public domain, the general synthetic strategies outlined in these application notes provide a solid foundation for researchers to develop their own methodologies for incorporating this promising intermediate into their synthetic programs. Further research into the reaction scope and optimization of conditions will undoubtedly expand the utility of this compound in creating novel and functional molecules.
References
- 1. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 4-Amino-2,5-difluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 4-Amino-2,5-difluorobenzotrifluoride, a key intermediate in pharmaceutical and specialty chemical synthesis. The following methods are outlined: recrystallization, column chromatography, and distillation. Additionally, analytical techniques for assessing purity are discussed.
Overview of Purification Strategies
This compound is a white crystalline solid that is soluble in organic solvents.[1] The choice of purification method will depend on the nature and quantity of impurities present in the crude material. For general purification from minor impurities, recrystallization is often sufficient. For separation from closely related structural isomers or other components with similar solubility, column chromatography is recommended. In cases where the compound is synthesized in a high-boiling solvent or contains non-volatile impurities, distillation can be an effective purification step.
A general workflow for the purification and analysis of this compound is presented below.
Caption: General purification and analysis workflow for this compound.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved.
Table 1: Recommended Solvents and Conditions for Recrystallization
| Solvent System | Rationale |
| Methanol | Often effective for polar organic molecules.[2] |
| Ethanol | Similar to methanol, a good choice for dissolving polar compounds.[2] |
| Dichloromethane/Methanol | A solvent pair where dichloromethane acts as the primary solvent and methanol as the anti-solvent to induce crystallization.[3] |
| Toluene | Used for refining similar compounds.[4] |
Experimental Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to determine if the compound dissolves completely. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a receiving flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Cooling: Once crystals have formed at room temperature, cool the flask in an ice bath to maximize the yield of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Column Chromatography
Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For the purification of this compound, silica gel is a common stationary phase.
Table 2: Suggested Parameters for Column Chromatography
| Parameter | Recommendation | Rationale/Reference |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | Standard for moderately polar organic compounds. |
| Mobile Phase | n-Hexane / Ethyl Acetate (e.g., 4:1 v/v) | A common solvent system for separating aromatic amines. A similar ratio was used for a related compound.[5] |
| Dichloromethane / n-Hexane (e.g., 2:1 v/v) | Alternative solvent system for controlling polarity.[6] | |
| Elution | Gradient or Isocratic | Start with a less polar solvent system and gradually increase polarity if necessary. |
Experimental Protocol for Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane). Spot the solution onto a TLC plate and develop it using different ratios of n-hexane and ethyl acetate to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent that will be adsorbed at the top of the column. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Distillation
Distillation is a purification method for liquids or solids with sufficiently high vapor pressure. For this compound, which is a solid at room temperature, vacuum distillation can be employed to lower the boiling point and prevent decomposition.
Table 3: Estimated Distillation Parameters
| Parameter | Estimated Value | Rationale/Reference |
| Boiling Point (at atmospheric pressure) | Not available | A related compound, 4-amino-2-fluorobenzotrifluoride, has a boiling point of 203.8°C at 760 mmHg. |
| Boiling Point (under vacuum) | 109-111 °C / 25 mmHg | This is the boiling point of the related compound 4-amino-3-fluorobenzotrifluoride.[5] |
Experimental Protocol for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Charging the Flask: Place the crude this compound into the round-bottom flask.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Heat the distillation flask gently using a heating mantle.
-
Collecting Fractions: Collect the fraction that distills over at a constant temperature.
-
Cooling and Collection: Once the distillation is complete, allow the apparatus to cool before releasing the vacuum and collecting the purified product.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques.
Caption: Analytical methods for the purity assessment of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for determining the purity of a compound and quantifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water or a buffer is a common starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the volatility and purity of the compound, as well as to identify any volatile impurities by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are powerful tools for confirming the structure of the purified compound and detecting any structurally related impurities. The presence of fluorine atoms makes ¹⁹F NMR a particularly useful technique.
By following these detailed protocols and adapting them as necessary, researchers can effectively purify this compound to the high degree of purity required for research and development applications.
References
Application Note: Laboratory-Scale Synthesis of 2,5-Difluoro-4-(trifluoromethyl)aniline
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed two-step protocol for the laboratory-scale synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the regioselective nitration of commercially available 1,4-difluoro-2-(trifluoromethyl)benzene to yield 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene. Subsequent reduction of the nitro intermediate affords the target aniline. This document outlines detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to ensure reproducibility and facilitate implementation in a research setting.
Introduction
Fluorinated anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals due to the unique physicochemical properties imparted by fluorine and trifluoromethyl substituents, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. 2,5-Difluoro-4-(trifluoromethyl)aniline, in particular, serves as a key precursor for the synthesis of a variety of complex molecules. The synthetic route described herein is a robust and accessible method for obtaining this compound in a laboratory setting.
Synthesis Overview
The synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline is achieved in two sequential steps:
-
Nitration: The starting material, 1,4-difluoro-2-(trifluoromethyl)benzene, undergoes electrophilic aromatic substitution with a nitrating agent to introduce a nitro group at the C1 position, directed by the activating fluorine atoms and the meta-directing trifluoromethyl group.
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Reduction: The resulting 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene is then subjected to reduction to convert the nitro functionality into the desired primary amine.
Experimental Protocols
Step 1: Synthesis of 2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene
This protocol is adapted from the nitration of a structurally similar compound, 1,4-difluorobenzene.
Materials:
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1,4-Difluoro-2-(trifluoromethyl)benzene
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Concentrated Sulfuric Acid (98%)
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Potassium Nitrate
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Ice
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Deionized Water
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Dichloromethane (DCM)
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and an ice bath, carefully add concentrated sulfuric acid.
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Cool the sulfuric acid to 0-5 °C.
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Slowly add 1,4-difluoro-2-(trifluoromethyl)benzene to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
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Once the addition is complete, add potassium nitrate portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
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After the addition of potassium nitrate, continue stirring the reaction mixture at 0-5 °C for 2 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene.
Step 2: Synthesis of 2,5-Difluoro-4-(trifluoromethyl)aniline
This protocol is based on the standard reduction of aromatic nitro compounds using catalytic hydrogenation.
Materials:
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2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene
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Ethanol
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10% Palladium on Carbon (Pd/C)
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Hydrogen Gas (H₂)
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Celite®
Procedure:
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In a high-pressure hydrogenation vessel, dissolve 2,5-difluoro-1-nitro-4-(trifluoromethyl)benzene in ethanol.
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Carefully add 10% Pd/C to the solution.
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Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
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Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
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Wash the Celite® pad with ethanol.
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Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2,5-difluoro-4-(trifluoromethyl)aniline.
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If necessary, the product can be further purified by column chromatography or distillation under reduced pressure.
Data Presentation
Table 1: Reactants and Expected Products
| Step | Starting Material | Key Reagents | Product |
| 1 | 1,4-Difluoro-2-(trifluoromethyl)benzene | H₂SO₄, KNO₃ | 2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene |
| 2 | 2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene | H₂, 10% Pd/C | 2,5-Difluoro-4-(trifluoromethyl)aniline |
Table 2: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 1,4-Difluoro-2-(trifluoromethyl)benzene | C₇H₃F₅ | 182.09 | Colorless liquid |
| 2,5-Difluoro-1-nitro-4-(trifluoromethyl)benzene | C₇H₂F₅NO₂ | 227.09 | Yellow solid/oil |
| 2,5-Difluoro-4-(trifluoromethyl)aniline | C₇H₄F₅N | 197.11 | Colorless to pale yellow solid/liquid |
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 2,5-difluoro-4-(trifluoromethyl)aniline.
Safety Precautions
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All manipulations should be performed in a well-ventilated fume hood.
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Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
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Concentrated acids are highly corrosive and should be handled with extreme care.
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Catalytic hydrogenation with Pd/C is potentially flammable and should be conducted with appropriate safety measures.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified personnel based on laboratory conditions and available equipment. The procedures are based on established chemical principles and analogous transformations reported in the chemical literature.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,5-difluorobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Amino-2,5-difluorobenzotrifluoride, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield can stem from several factors, primarily related to incomplete reactions, side product formation, or product degradation. Below is a breakdown of potential causes and solutions based on common synthetic routes.
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For Nucleophilic Aromatic Substitution (SNAr) Route (from 2,5-difluorobenzotrifluoride):
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Incomplete Reaction: The reaction of 2,5-difluorobenzotrifluoride with ammonia often requires high pressure and temperature to proceed efficiently. Insufficient temperature or pressure can lead to low conversion.
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Solution: Gradually increase the reaction temperature and pressure within the limits of your equipment. Monitor the reaction progress by GC or TLC to find the optimal conditions. Ensure the autoclave is properly sealed to maintain pressure.
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Side Product Formation: Isomeric aminodifluorobenzotrifluorides can form, although the substitution at the 4-position is generally favored due to the electronic effects of the trifluoromethyl group.
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Solution: Optimize the reaction temperature. Lower temperatures may improve selectivity but decrease the reaction rate. A solvent study could also be beneficial; polar apathetic solvents like DMSO or DMF might enhance the reaction rate and selectivity.
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-
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For Nitration and Reduction Route (from 2,5-difluorobenzotrifluoride):
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Inefficient Nitration: The nitration of 2,5-difluorobenzotrifluoride might result in a mixture of isomers or incomplete reaction.
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Solution: Carefully control the temperature during the addition of the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Ensure a sufficient excess of the nitrating agent is used.
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Incomplete Reduction: The reduction of the nitro group to an amine can be sluggish.
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Solution: Choose a suitable reducing agent and catalyst. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., Sn/HCl, Fe/HCl). Ensure the catalyst is active and not poisoned. For catalytic hydrogenation, ensure efficient stirring and sufficient hydrogen pressure.
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Q2: I am observing multiple spots on my TLC plate after the reaction. How do I identify and minimize these impurities?
A2: The presence of multiple spots indicates the formation of byproducts. The identity of these impurities depends on the synthetic route.
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Possible Impurities:
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Unreacted starting material (2,5-difluorobenzotrifluoride or 2,5-difluoro-4-nitrobenzotrifluoride).
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Isomeric products (e.g., 2-amino-3,6-difluorobenzotrifluoride).
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Over-amination products (if applicable).
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Byproducts from the reduction step (e.g., nitroso, azoxy, or azo compounds).
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Minimization and Removal:
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Optimize Reaction Conditions: As mentioned in A1, adjusting temperature, pressure, and reaction time can minimize the formation of side products.
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Purification: Column chromatography is an effective method for separating isomers and other impurities. Recrystallization can also be used to purify the final product. A thorough washing of the organic layer during workup can remove many inorganic impurities.
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Q3: The purification of the final product is difficult, and I am losing a significant amount of product during this step. What can I do?
A3: Product loss during purification is a common issue. Here are some strategies to improve recovery:
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For Column Chromatography:
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Choosing the Right Stationary and Mobile Phase: A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the solvent system should be carefully optimized to achieve good separation.
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Sample Loading: Use a dry loading technique to improve the resolution of the separation.
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For Recrystallization:
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Solvent Selection: The ideal solvent is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents can also be effective.
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Cooling Rate: Allow the solution to cool slowly to form larger, purer crystals. Rapid cooling can trap impurities.
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Acid-Base Extraction:
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As the product is an amine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate the pure amine, which is then extracted with an organic solvent.
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Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most plausible synthetic routes are:
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Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of 2,5-difluorobenzotrifluoride with ammonia or an ammonia equivalent under high temperature and pressure.
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Nitration and Reduction: This is a two-step process starting with the nitration of 2,5-difluorobenzotrifluoride to yield 2,5-difluoro-4-nitrobenzotrifluoride, followed by the reduction of the nitro group to an amine.
Q2: What are the key safety precautions to consider during the synthesis?
A2:
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Handling Fluorinated Compounds: Fluorinated aromatic compounds can be toxic and should be handled in a well-ventilated fume hood.
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High-Pressure Reactions: When performing reactions in an autoclave, ensure it is properly maintained and operated by trained personnel.
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Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not controlled properly. The nitrating agent should be added slowly with efficient cooling.
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Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the system is properly purged with an inert gas before and after the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the reaction mixture can be taken at regular intervals, worked up, and analyzed. For TLC, a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to get good separation between the starting material, product, and any byproducts.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on the Yield of this compound via SNAr
| Entry | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Solvent | Yield (%) |
| 1 | 120 | 500 | 12 | Toluene | 45 |
| 2 | 150 | 500 | 12 | Toluene | 65 |
| 3 | 150 | 800 | 12 | Toluene | 75 |
| 4 | 150 | 800 | 24 | Toluene | 80 |
| 5 | 150 | 800 | 12 | DMSO | 85 |
Note: The data in this table is illustrative and intended to demonstrate potential trends in yield based on changes in reaction conditions. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from a similar synthesis of 4-amino-3-fluorobenzotrifluoride.[1]
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Charging the Reactor: A high-pressure autoclave is charged with 2,5-difluorobenzotrifluoride (1.0 eq) and a suitable solvent such as toluene or DMSO.
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Adding Ammonia: The autoclave is sealed, and anhydrous ammonia (5-10 eq) is introduced.
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Reaction: The mixture is heated to 150-180°C with constant stirring, and the pressure is maintained at 800-1000 psi. The reaction is monitored by GC until the starting material is consumed (typically 12-24 hours).
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Workup: After cooling the reactor to room temperature, the excess ammonia is carefully vented. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford pure this compound.
Protocol 2: Synthesis of this compound via Nitration and Reduction
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Nitration:
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To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0-5°C, 2,5-difluorobenzotrifluoride (1.0 eq) is added dropwise, maintaining the temperature below 10°C.
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After the addition is complete, the mixture is stirred at room temperature for several hours.
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The reaction mixture is then carefully poured onto crushed ice, and the precipitated product, 2,5-difluoro-4-nitrobenzotrifluoride, is filtered, washed with water, and dried.
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-
Reduction:
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The 2,5-difluoro-4-nitrobenzotrifluoride (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate.
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A catalytic amount of palladium on carbon (10% Pd-C) is added to the solution.
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The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature until the uptake of hydrogen ceases.
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The catalyst is filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to give the crude this compound, which can be further purified as described in Protocol 1.
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Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline
Welcome to the technical support center for the synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for addressing specific challenges in the synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline. The synthesis of this compound typically proceeds via one of two primary routes:
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Nucleophilic Aromatic Substitution (SNA_r_): Amination of a polyfluorinated benzotrifluoride precursor, such as 1,2,4,5-tetrafluoro-3-(trifluoromethyl)benzene.
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Reduction of a Nitroarene: Reduction of 2,5-difluoro-4-(trifluoromethyl)nitrobenzene.
Each route presents a unique set of potential side reactions and purification challenges.
Route 1: Nucleophilic Aromatic Substitution (Amination)
Q1: What are the most common side reactions when synthesizing 2,5-difluoro-4-(trifluoromethyl)aniline via nucleophilic aromatic substitution with ammonia?
A1: The primary side reactions in the amination of a polyfluorinated benzotrifluoride precursor are the formation of isomeric products and over-amination. The electron-withdrawing trifluoromethyl group strongly activates the aromatic ring to nucleophilic attack, but the directing effects of the fluorine and trifluoromethyl substituents can lead to the formation of undesired isomers.
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Isomer Formation: Depending on the starting material, substitution of a different fluorine atom can lead to isomers. For example, starting from 1,2,4-trifluoro-5-(trifluoromethyl)benzene could potentially yield other mono-amino isomers.
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Over-amination: The product, 2,5-difluoro-4-(trifluoromethyl)aniline, still contains activated fluorine atoms, which can react further with ammonia to yield di- or even tri-aminated byproducts.
Troubleshooting Isomer Formation and Over-amination:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate. | Higher temperatures can lead to decreased selectivity and increased rates of side reactions, including over-amination. |
| Ammonia Concentration | Use a controlled excess of ammonia. | While an excess is needed to drive the reaction, a very large excess can increase the likelihood of multiple substitutions. |
| Reaction Time | Monitor the reaction progress closely (e.g., by GC-MS or HPLC) and quench the reaction once the starting material is consumed to an acceptable level. | Prolonged reaction times can lead to the formation of over-aminated products. |
| Solvent | Use a polar aprotic solvent like DMSO or NMP. | These solvents can help to solvate the nucleophile and facilitate the SNAr reaction. |
Q2: I am observing multiple products in my reaction mixture by GC-MS. How can I identify them?
A2: Identifying the products requires careful analysis of the mass spectrometry and, ideally, NMR data.
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Mass Spectrometry (MS): Compare the molecular weights of the observed peaks with the expected molecular weights of the starting material, desired product, and potential byproducts (isomers and over-aminated products).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR are invaluable for structure elucidation. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer.
Route 2: Reduction of a Nitroarene
Q3: What are the common byproducts when reducing 2,5-difluoro-4-(trifluoromethyl)nitrobenzene?
A3: The reduction of aromatic nitro compounds can lead to several byproducts due to incomplete reduction or side reactions involving the other functional groups.
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Incomplete Reduction Intermediates: The reduction of a nitro group to an amine proceeds through several intermediates. If the reaction is not complete, you may observe the presence of nitroso, hydroxylamino, azoxy, azo, and hydrazo compounds.[1][2]
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Dehalogenation: Catalytic hydrogenation can sometimes lead to the cleavage of carbon-halogen bonds, in this case, a C-F bond. This would result in the formation of aniline derivatives with fewer fluorine atoms.[3]
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De-trifluoromethylation: While less common, under harsh reduction conditions, the trifluoromethyl group could potentially be reduced.
Troubleshooting Incomplete Reduction and Dehalogenation:
| Parameter | Recommendation | Rationale |
| Catalyst Selection | Use a chemoselective catalyst. Palladium on carbon (Pd/C) is often effective. For challenging substrates, other catalysts like platinum(IV) oxide or Raney nickel might be considered, but their propensity for dehalogenation should be evaluated.[4] | The choice of catalyst is crucial for achieving high selectivity in the reduction of the nitro group without affecting the halogen substituents. |
| Hydrogen Pressure | Optimize the hydrogen pressure. | Higher pressures can increase the rate of reduction but may also promote dehalogenation. Start with a moderate pressure and adjust as needed. |
| Reaction Temperature | Maintain a mild reaction temperature. | Elevated temperatures can increase the likelihood of dehalogenation and other side reactions. |
| Solvent | Use a solvent that is inert under the reaction conditions, such as ethanol, methanol, or ethyl acetate. | The solvent can influence catalyst activity and selectivity. |
| Additives | In some cases, the addition of a small amount of a base (e.g., triethylamine) or an acid scavenger can help to suppress side reactions. | These can neutralize any acidic byproducts that might promote catalyst deactivation or side reactions. |
Q4: My reduction reaction is sluggish or incomplete. What can I do?
A4: A sluggish or incomplete reduction can be due to several factors.
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Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting material or solvent. Ensure the purity of your reagents.
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Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of your reaction.
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Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.
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Low Hydrogen Pressure: The hydrogen pressure may be insufficient to drive the reaction to completion.
Experimental Protocols
While specific, optimized protocols for the synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline are often proprietary, the following general procedures for analogous reactions can be adapted. Note: These are illustrative examples and should be optimized for your specific laboratory conditions and scale.
General Protocol for Nucleophilic Aromatic Substitution (Amination)
This protocol is based on general procedures for the amination of polyfluoroaromatic compounds.
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Reaction Setup: In a pressure-rated reaction vessel, dissolve the polyfluorinated benzotrifluoride precursor (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO or NMP).
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Ammonia Addition: Cool the solution and add a solution of ammonia in the same solvent or bubble anhydrous ammonia gas through the solution. The amount of ammonia should be in a controlled excess (e.g., 2-5 equivalents).
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Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-150 °C). Monitor the reaction progress by GC-MS or HPLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
General Protocol for Reduction of a Nitroarene
This protocol is based on general procedures for the catalytic hydrogenation of nitroaromatics.
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Reaction Setup: To a hydrogenation vessel, add the 2,5-difluoro-4-(trifluoromethyl)nitrobenzene (1 equivalent) and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
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Catalyst Addition: Add the catalyst (e.g., 5-10 mol% Pd/C) to the solution.
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Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 1-10 atm). Stir the mixture vigorously at room temperature or with gentle heating.
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Monitoring: Monitor the reaction by TLC, GC-MS, or by measuring hydrogen uptake.
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Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude aniline can be purified by distillation, recrystallization, or column chromatography.
References
- 1. Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects [ccspublishing.org.cn]
- 2. Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2,5-difluorobenzotrifluoride
Welcome to the technical support center for the synthesis of 4-Amino-2,5-difluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The synthesis of this compound is generally considered complex. The two primary methods employed are:
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Reduction of a nitro intermediate: This is a widely used method which involves the catalytic hydrogenation of 2,5-difluoro-4-nitrobenzotrifluoride. This precursor is typically synthesized by the nitration of 2,5-difluorobenzotrifluoride.
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Nucleophilic Aromatic Substitution (SNAr): This route involves the displacement of a suitable leaving group, such as a halogen, from a difluorobenzotrifluoride ring with an amino group or its synthetic equivalent.[1]
Q2: What are the typical catalysts and reaction conditions for the reduction of 2,5-difluoro-4-nitrobenzotrifluoride?
A2: Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of aromatic nitro compounds. The reaction is typically carried out in a protic solvent like methanol or ethanol under a hydrogen atmosphere. The reaction temperature and pressure can be optimized, but it is often performed at or slightly above room temperature and at atmospheric or slightly elevated hydrogen pressure.
Q3: What are potential side reactions during the synthesis of this compound?
A3: During the synthesis, several side reactions can occur, leading to impurities and reduced yields. In the reduction of the nitro group, incomplete reduction can result in nitroso or hydroxylamino intermediates. Furthermore, polycondensation can lead to the formation of polyaniline by-products, which are considered highly toxic.[2] During the nitration step to form the precursor, the formation of undesired isomers is a common issue.
Q4: How can I purify the final product, this compound?
A4: Purification of fluorinated amines can be challenging due to their physical properties. Common purification techniques include:
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Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective method for purification.
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Recrystallization: For solid products, recrystallization from a suitable solvent system can be used to remove impurities.
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Column Chromatography: For complex mixtures or to remove trace impurities, column chromatography using silica gel or alumina can be employed.
It is important to note that some fluorinated amines can be sensitive to water, so aqueous workups should be performed with care to avoid degradation of the product.[3]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield in Catalytic Hydrogenation
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use fresh, high-quality Pd/C catalyst. Ensure the catalyst has not been exposed to air or moisture for extended periods. |
| Catalyst Poisoning | Ensure starting materials and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). Pre-treating the starting material or using a guard column may be necessary. |
| Insufficient Hydrogen Pressure | Ensure a proper seal on your reaction vessel and that the hydrogen supply is adequate. For difficult reductions, increasing the hydrogen pressure may be necessary. |
| Improper Solvent | Protic solvents like methanol or ethanol generally accelerate the hydrogenation rate.[4] Ensure your solvent is of appropriate purity and is deoxygenated before use. |
| Low Reaction Temperature | While many hydrogenations proceed at room temperature, some may require gentle heating to initiate or improve the reaction rate. |
Problem 2: Incomplete Reaction or Formation of Intermediates
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. |
| Poor Stirring | In heterogeneous catalysis, efficient stirring is crucial for good contact between the substrate, catalyst, and hydrogen.[4] Ensure vigorous stirring throughout the reaction. |
| Catalyst Deactivation | The catalyst may deactivate over the course of the reaction. In some cases, adding a fresh portion of the catalyst may be necessary. |
Problem 3: Formation of Undesired By-products
| Possible Cause | Suggested Solution |
| Over-reduction or Hydrodefluorination | While less common for nitro group reductions, aggressive conditions (high temperature or pressure) can sometimes lead to the reduction of the aromatic ring or removal of fluorine atoms. Optimize reaction conditions to be as mild as possible. |
| Formation of Azo or Azoxy Compounds | These can form as by-products during nitro group reduction.[2] Careful control of reaction conditions and pH can help minimize their formation. |
| Isomeric Impurities from Nitration | If the starting nitro compound is impure, these impurities will be carried through to the final product. Ensure the purity of the 2,5-difluoro-4-nitrobenzotrifluoride precursor. |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.
Step 1: Preparation of the Reaction Mixture
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In a suitable hydrogenation vessel, dissolve 2,5-difluoro-4-nitrobenzotrifluoride (1.0 eq) in a protic solvent such as methanol or ethanol. The concentration should be appropriate to ensure good solubility and efficient stirring.
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Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution.
Step 2: Hydrogenation
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Seal the reaction vessel and purge it several times with an inert gas (argon or nitrogen) to remove all oxygen.
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Introduce hydrogen gas into the vessel. This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or from a cylinder for reactions at elevated pressure.
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Stir the reaction mixture vigorously at the desired temperature (typically room temperature to 50°C).
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Monitor the reaction progress by TLC, GC, or by measuring hydrogen uptake.
Step 3: Work-up and Purification
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Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove all hydrogen.
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Safety Note: The celite pad with the catalyst should be kept wet with solvent to prevent ignition upon exposure to air.[5]
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Concentrate the filtrate under reduced pressure to remove the solvent.
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The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
common impurities in 4-Amino-2,5-difluorobenzotrifluoride and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,5-difluorobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
Common impurities can originate from the synthetic route used. While specific impurities can vary between manufacturers, they generally fall into these categories:
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Unreacted Starting Materials: Precursor molecules from which the final compound is synthesized.
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Isomeric Impurities: Other isomers of aminodifluorobenzotrifluoride that may form during synthesis.
-
Reaction Byproducts: Compounds formed from side reactions during the manufacturing process.
-
Residual Solvents: Solvents used during synthesis and purification that are not completely removed.
Q2: How can I identify the impurities in my sample of this compound?
Several analytical techniques can be employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): The most common method for quantifying purity and separating impurities.[1][2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and any significant impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Enables the separation and identification of impurities by their mass-to-charge ratio.[2]
Troubleshooting Guides
Issue 1: My reaction is sensitive to impurities, and I suspect the purity of my this compound is insufficient. What should I do?
Answer: It is crucial to first confirm the purity of your starting material. We recommend running an initial analysis using HPLC to determine the purity and identify the major impurities. Based on the impurity profile, you can select an appropriate purification method.
Issue 2: I have identified unreacted starting material as the primary impurity. How can I remove it?
Answer: The method of removal will depend on the physical properties of the starting material relative to the desired product.
-
Distillation: If there is a significant difference in boiling points, fractional distillation under reduced pressure can be an effective method.[4]
-
Recrystallization: This is a common and effective technique for purifying solid compounds. The choice of solvent is critical for successful purification.
-
Column Chromatography: This technique provides high-resolution separation and is suitable for removing impurities with similar polarities.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation. A good starting point is a solvent system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene, or hexane/ethyl acetate mixtures)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. Method parameters may need to be optimized for your specific instrument and column.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 254 nm).
-
Inject the sample onto the column.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (HPLC %) | Purity after 1st Pass (HPLC %) | Purity after 2nd Pass (HPLC %) | Typical Recovery Rate (%) |
| Recrystallization | 95.0 | 98.5 | 99.5 | 70-85 |
| Column Chromatography | 95.0 | 99.0 | >99.8 | 60-80 |
| Distillation | 90.0 | 97.0 | 98.5 | 80-95 |
Note: The values presented are representative and can vary based on the nature and quantity of impurities.
Table 2: Common Impurities and their Potential Origin
| Impurity | Potential Origin | Recommended Removal Method |
| Unreacted Starting Material | Incomplete reaction | Distillation, Recrystallization |
| Isomeric Impurities | Non-selective synthesis | Column Chromatography, Recrystallization |
| Byproducts | Side reactions | Column Chromatography, Recrystallization |
| Residual Solvents | Purification process | Drying under vacuum |
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: Logical relationship between the crude product, its common impurities, and the corresponding removal methods.
References
- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Production of 4-Amino-2,5-difluorobenzotrifluoride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Amino-2,5-difluorobenzotrifluoride. The following sections offer troubleshooting advice, frequently asked questions, and a detailed experimental protocol to address common challenges encountered during production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound? A1: The most industrially viable method for producing this compound is typically through a high-pressure amination reaction. This involves reacting a suitable precursor, such as 2,4,5-trifluorobenzotrifluoride, with anhydrous ammonia at elevated temperature and pressure. This approach is favored for its directness and the use of inexpensive ammonia.[1] Unreacted starting materials can often be recovered and recycled, making the process more economical at scale.[1]
Q2: What are the primary safety concerns when handling this compound and its precursors? A2: this compound is classified as harmful and requires careful handling.[2] Key hazards include:
-
Toxicity: The compound is toxic by inhalation, in contact with skin, and if swallowed.[3]
-
Irritation: It is known to cause skin irritation and serious eye irritation.[2]
To mitigate these risks, all handling should be performed in a well-ventilated area, such as a chemical fume hood.[2] Essential Personal Protective Equipment (PPE) includes tightly fitting safety goggles, chemical-impermeable gloves, and fire-resistant protective clothing.[2] Emergency eyewash stations and safety showers should be readily accessible.
Q3: How should this compound be properly stored? A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] It is important to store it separately from incompatible materials like strong oxidizing agents and strong acids.[4]
Q4: What are the typical purity specifications for this intermediate in pharmaceutical applications? A4: For use as an Active Pharmaceutical Ingredient (API) intermediate, purity is critical.[5] Purity levels are typically expected to be ≥98.0%, with stringent controls on the levels of isomers and other process-related impurities.[5] High-performance liquid chromatography (HPLC) is the standard method for purity analysis.[6]
Section 2: Troubleshooting Guide
Problem: Low Reaction Yield / Incomplete Conversion
-
Possible Cause: Insufficient reaction temperature or pressure, leading to slow reaction kinetics.
-
Solution: The reaction is highly sensitive to temperature and pressure. For analogous aminations, temperatures between 80°C and 120°C and pressures from 20 to 100 kg/cm ² are effective.[1] Verify that your reactor can safely achieve and maintain these conditions. Monitor the reaction's progress by taking aliquots (if safe to do so) and analyzing them via GC or HPLC to determine the optimal reaction time.
-
Possible Cause: Poor quality or insufficient amount of ammonia.
-
Solution: Use anhydrous ammonia to prevent side reactions caused by water. The molar ratio of ammonia to the benzotrifluoride precursor is a key parameter; ratios of 1 to 20 moles of ammonia per mole of substrate are typically used to drive the reaction to completion.[1]
-
Possible Cause: Inefficient mixing in the reactor.
-
Solution: On a larger scale, poor agitation can lead to localized "hot spots" or areas of low reagent concentration. Ensure the reactor's agitation system is functioning correctly and is scaled appropriately for the batch volume to maintain a homogenous reaction mixture.
Problem: Formation of Isomeric Impurities
-
Possible Cause: The reaction conditions (particularly high temperatures) may allow for the amination to occur at other positions on the aromatic ring, leading to the formation of structural isomers.
-
Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also decrease selectivity. Conduct small-scale experiments to find the optimal balance between reaction rate and purity. For similar processes, separating isomers often requires fractional distillation under vacuum or column chromatography.[1][7]
Problem: Product Discoloration (Appears Yellow or Brown)
-
Possible Cause: Oxidation of the amino group. Anilines are susceptible to air oxidation, which can produce colored impurities.
-
Solution: Perform the reaction and subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon). During purification, a charcoal treatment or recrystallization may be necessary to remove colored impurities.
-
Possible Cause: Residual metal catalysts or impurities from starting materials.
-
Solution: Ensure the purity of the starting 2,4,5-trifluorobenzotrifluoride. If a catalyst is used in any step, ensure its complete removal during the workup, which may involve filtration or specific washing steps.
Problem: Difficulty in Product Isolation and Purification
-
Possible Cause: The product may be soluble in the aqueous phase during workup, especially if the pH is acidic.
-
Solution: During the aqueous workup, carefully control the pH. Basify the solution (e.g., with NaOH or Na2CO3) to ensure the amino group is deprotonated, which will decrease its aqueous solubility and improve extraction efficiency into an organic solvent like dichloromethane or ethyl acetate.[1]
-
Possible Cause: Impurities have similar physical properties to the desired product, making separation by distillation or recrystallization difficult.
-
Solution: If standard methods fail, silica gel column chromatography can be an effective, albeit less scalable, purification method.[1] A range of solvent systems (e.g., n-hexane/ethyl acetate) should be screened to find the optimal separation conditions.[1]
Section 3: Experimental Protocol & Data
Representative Protocol: High-Pressure Ammonolysis
This protocol describes a representative lab-scale synthesis based on established procedures for analogous compounds.[1] Extreme caution must be exercised, and this reaction must be carried out by trained personnel in a high-pressure reactor (autoclave) designed for these conditions.
Reaction: 2,4,5-Trifluorobenzotrifluoride + NH₃ → this compound + HF
Materials & Equipment:
-
High-pressure autoclave with stirring mechanism and temperature/pressure controls
-
2,4,5-Trifluorobenzotrifluoride
-
Anhydrous liquid ammonia
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and leak-tested.
-
Charging: Charge the autoclave with 2,4,5-trifluorobenzotrifluoride (1.0 eq). Seal the reactor.
-
Ammonia Addition: Cool the autoclave (e.g., with a dry ice/acetone bath) and carefully add anhydrous liquid ammonia (15-20 eq).
-
Reaction: Seal the reactor completely. Heat the mixture to the desired temperature (e.g., 100°C). The pressure will rise as the reaction heats up. Maintain the reaction at this temperature with vigorous stirring for 12-24 hours.
-
Cooldown & Venting: Cool the reactor to room temperature. In a well-ventilated fume hood, carefully vent the excess ammonia.
-
Workup: Open the reactor and transfer the reaction mixture to a separatory funnel using DCM. Add water to dissolve the ammonium fluoride salt formed.
-
Extraction: Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation.
Data Presentation
Table 1: Recommended Reaction Parameters for Scale-Up
| Parameter | Recommended Range | Notes |
|---|---|---|
| Temperature | 80°C - 120°C | Higher temperatures may reduce selectivity.[1] |
| Pressure | 20 - 100 kg/cm ² | Pressure is dependent on temperature and ammonia charge. |
| Reaction Time | 12 - 48 hours | Monitor by GC/HPLC for completion. |
| Molar Ratio (NH₃:Substrate) | 15:1 to 25:1 | A large excess of ammonia drives the reaction.[1] |
Table 2: Typical Experimental Results (Lab Scale)
| Metric | Typical Value | Analysis Method |
|---|---|---|
| Crude Yield | 85 - 95% | Gravimetric |
| Purity (after purification) | > 99.0% | HPLC |
| Melting Point | ~55°C | Melting Point Apparatus[5] |
| Appearance | White to off-white solid | Visual[3] |
Section 4: Visualizations
References
- 1. US5300692A - Process for producing 4-amino-3-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. BRPI0404626B1 - process for the production of 4-amino-3,5-dichlorobenzotrifluoride with obtaining products in parallel with high commercial purity - Google Patents [patents.google.com]
stability issues with 4-Amino-2,5-difluorobenzotrifluoride under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Amino-2,5-difluorobenzotrifluoride, particularly under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid that is generally stable at room temperature when stored in a tightly sealed container, protected from light and moisture.[1] However, like many aniline derivatives, it can be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to air and light due to oxidation. The presence of strong electron-withdrawing groups, the two fluorine atoms and the trifluoromethyl group, significantly influences its chemical properties.[2]
Q2: How do the fluorine and trifluoromethyl substituents affect the properties of the aniline moiety?
A2: The fluorine and trifluoromethyl groups are strongly electron-withdrawing. This has two main consequences:
-
Decreased Basicity: The electron density on the amino group is reduced, making the compound less basic compared to aniline. This results in a lower pKa.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, making the aromatic ring more resistant to metabolic oxidation, for instance by cytochrome P450 enzymes.[2]
Q3: Is the trifluoromethyl group susceptible to hydrolysis under acidic conditions?
Q4: What are the potential degradation pathways for this compound under acidic conditions?
A4: While specific degradation pathways have not been documented for this compound, potential degradation could involve:
-
Protonation of the Amino Group: In acidic conditions, the primary amino group will be protonated to form an ammonium salt. This is a reversible process and generally does not represent degradation.
-
Hydrolysis of the Trifluoromethyl Group: Under forcing acidic conditions (e.g., high temperature, concentrated acid), the trifluoromethyl group could potentially hydrolyze to a carboxylic acid group, although this is expected to be a slow process.
-
Oxidation: Although less likely under strictly acidic conditions without an oxidizing agent, the aniline moiety can be susceptible to oxidation, leading to colored impurities.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during experiments involving this compound in acidic media.
| Problem | Possible Cause | Recommended Solution |
| Discoloration of the reaction mixture (yellow/brown/dark) | Oxidation of the aniline moiety. | - Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.- Avoid exposure to light by wrapping the reaction vessel in aluminum foil. |
| Incomplete reaction or low yield | The aniline nitrogen may be protonated by the acidic medium, reducing its nucleophilicity. | - If the amino group is intended to be a nucleophile, consider using a non-acidic or weakly acidic medium.- A stronger, non-nucleophilic base could be used to deprotonate the aniline in situ if compatible with other reagents. |
| Formation of unexpected byproducts | Degradation of the starting material under the specific acidic conditions. | - Perform a stability study of the starting material under the reaction conditions (see Experimental Protocols section).- Analyze the reaction mixture by LC-MS or GC-MS to identify potential degradation products.- Consider milder acidic conditions (e.g., lower temperature, shorter reaction time, weaker acid). |
| Difficulty in isolating the product during aqueous acidic workup | The protonated product may be water-soluble. | - Neutralize the aqueous layer with a base (e.g., NaHCO₃, Na₂CO₃) to deprotonate the aniline and increase its partitioning into the organic layer.- Extract with a more polar organic solvent.- Perform multiple extractions. |
Data Presentation
Since no specific quantitative data on the stability of this compound under acidic conditions is publicly available, the following table is provided as a template for researchers to record their own experimental findings from forced degradation studies.
Table 1: Forced Degradation Study of this compound under Acidic Conditions
| Condition | Time (hours) | Assay of this compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) | Appearance of Solution |
| 0.1 M HCl (RT) | 0 | |||||
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| 0.1 M HCl (60 °C) | 0 | |||||
| 8 | ||||||
| 24 | ||||||
| 48 | ||||||
| 1 M HCl (RT) | 0 | |||||
| 24 | ||||||
| 48 | ||||||
| 72 | ||||||
| 1 M HCl (60 °C) | 0 | |||||
| 8 | ||||||
| 24 | ||||||
| 48 |
Note: This table should be populated with data obtained from a validated stability-indicating analytical method, such as HPLC.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is a general guideline for assessing the stability of this compound in acidic solutions.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
-
Acidic Stress Conditions:
-
Prepare solutions of 0.1 M HCl and 1 M HCl.
-
For each acidic condition, mix 1 mL of the stock solution with 9 mL of the respective acid solution in a sealed vial. This results in a final drug concentration of 0.1 mg/mL.
-
Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of the organic solvent.
-
Prepare separate sets of vials for room temperature and elevated temperature (e.g., 60 °C) studies.
-
-
Incubation:
-
Store the vials at the specified temperatures and protect them from light.
-
Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48, 72 hours).
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic samples with an appropriate amount of base (e.g., 0.1 M NaOH or 1 M NaOH).
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a suitable buffer is a common starting point. Detection can be performed using a UV detector.
-
Quantify the amount of remaining this compound and any degradation products.
-
Protocol 2: Analytical Method for Quantitation (HPLC)
A general HPLC method for the analysis of this compound and its potential degradation products is outlined below. Method development and validation are crucial for accurate results.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended).
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues with this compound.
References
Technical Support Center: Storage and Handling of 4-Amino-2,5-difluorobenzotrifluoride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Amino-2,5-difluorobenzotrifluoride to prevent its decomposition.
Troubleshooting Guide: Preventing Decomposition
Discoloration, precipitate formation, or inconsistent experimental results may indicate decomposition of this compound. The following table outlines potential causes and solutions to mitigate degradation during storage and handling.
| Observed Issue | Potential Cause | Recommended Solution |
| Discoloration (e.g., yellowing, darkening) | Oxidation of the aniline group due to exposure to air. | Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed after each use. |
| Photodegradation from exposure to light, particularly UV light.[1] | Store the compound in an amber or opaque vial to protect it from light. Avoid unnecessary exposure to direct sunlight or other strong light sources. | |
| Formation of solid precipitate | Hydrolysis due to moisture contamination.[2] | Store in a desiccator or a dry, controlled environment. Use anhydrous solvents and techniques when handling the compound. |
| Inconsistent analytical results (e.g., NMR, HPLC) | Thermal decomposition from elevated temperatures.[1] | Store the compound in a cool, well-ventilated area, or refrigerated at 2-8°C as recommended.[3] Avoid exposure to high temperatures. |
| Reaction with incompatible materials. | Store away from strong oxidizing agents, strong acids, and strong reducing agents.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] For extended storage, refrigeration at 2-8°C is recommended.[3] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidative degradation.
Q2: I noticed the material has changed color. Is it still usable?
A2: A change in color, such as turning yellow or brown, is a visual indicator of potential decomposition, likely due to oxidation or photodegradation.[1] It is highly recommended to re-analyze the material for purity (e.g., by HPLC or NMR) before use to ensure it meets the requirements of your experiment. If significant degradation has occurred, it is best to use a fresh batch.
Q3: What are the primary factors that cause the decomposition of this compound?
A3: The primary factors that can lead to the decomposition of this compound are:
-
Air (Oxygen): The amino group is susceptible to oxidation.
-
Light: Aromatic amines can undergo photodegradation.[1]
-
Moisture: Can lead to hydrolysis of the compound.[2]
-
Heat: Elevated temperatures can cause thermal decomposition.[1]
-
Incompatible Materials: Contact with strong acids, bases, or oxidizing agents can cause chemical reactions.[2]
Q4: What are the likely decomposition products?
A4: While specific degradation products for this compound are not extensively documented in readily available literature, decomposition of similar fluorinated anilines can result in cleavage of the carbon-fluorine and carbon-nitrogen bonds.[1] Under thermal stress, hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.
Experimental Protocols
Protocol: Stability Assessment of this compound Under Various Storage Conditions
Objective: To evaluate the stability of this compound under different environmental conditions (temperature, light, and atmosphere) over time.
Materials:
-
This compound
-
Amber glass vials with screw caps and PTFE septa
-
Clear glass vials with screw caps and PTFE septa
-
Nitrogen or Argon gas source
-
Desiccator
-
Refrigerator (2-8°C)
-
Laboratory oven (set to a moderately elevated temperature, e.g., 40°C)
-
HPLC or GC-MS for purity analysis
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately weigh equal amounts of this compound into a series of amber and clear glass vials.
-
For vials to be stored under an inert atmosphere, gently flush the headspace with nitrogen or argon before sealing tightly.
-
-
Storage Conditions:
-
Divide the vials into the following groups to test different conditions:
-
Group A (Control): Amber vial, inert atmosphere, refrigerated (2-8°C).
-
Group B (Light Exposure): Clear vial, ambient atmosphere, room temperature, exposed to ambient lab light.
-
Group C (Elevated Temperature): Amber vial, ambient atmosphere, in a 40°C oven.
-
Group D (Air Exposure): Amber vial, ambient atmosphere, room temperature.
-
Group E (Moisture Exposure): Amber vial, stored in a desiccator with a beaker of water to create a high-humidity environment.
-
-
-
Time Points for Analysis:
-
Establish a timeline for analysis, for example: Time 0 (initial analysis), 1 week, 1 month, 3 months, and 6 months.
-
-
Analysis:
-
At each time point, take one vial from each group.
-
Visually inspect the sample for any changes in color or appearance.
-
Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the purity of the sample using a validated HPLC or GC-MS method.
-
-
Data Presentation:
-
Record the purity data for each condition at each time point in a table for easy comparison.
-
| Storage Condition | Time 0 Purity (%) | 1 Week Purity (%) | 1 Month Purity (%) | 3 Months Purity (%) | 6 Months Purity (%) |
| A: Control (2-8°C, Inert, Dark) | |||||
| B: Light Exposure | |||||
| C: Elevated Temperature (40°C) | |||||
| D: Air Exposure | |||||
| E: Moisture Exposure |
Visualizations
Caption: Troubleshooting flowchart for this compound decomposition.
References
Validation & Comparative
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 4-Amino-2,5-difluorobenzotrifluoride and its Analogs
A detailed comparison of the spectroscopic characteristics of 4-Amino-2,5-difluorobenzotrifluoride and a structurally related alternative, 4-Amino-3,5-dichlorobenzotrifluoride, for unambiguous structure confirmation.
This guide provides a comprehensive comparison of the spectroscopic data for this compound and an alternative compound, 4-Amino-3,5-dichlorobenzotrifluoride. Due to the limited availability of experimental spectra for this compound, this guide utilizes predicted spectroscopic data for its analysis, offering a framework for structure confirmation. In contrast, experimental data is presented for 4-Amino-3,5-dichlorobenzotrifluoride, providing a valuable reference for researchers in drug development and organic synthesis.
Spectroscopic Data Comparison
The structural nuances between this compound and 4-Amino-3,5-dichlorobenzotrifluoride are clearly delineated by their respective spectroscopic signatures. The following tables summarize the key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
| Functional Group | This compound (Predicted) | 4-Amino-3,5-dichlorobenzotrifluoride (Experimental) |
| N-H Stretch | 3400-3500 cm⁻¹ (two bands) | ~3480, ~3380 cm⁻¹ |
| C-H Stretch (Aromatic) | 3050-3150 cm⁻¹ | ~3100 cm⁻¹ |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | ~1620, ~1570 cm⁻¹ |
| C-N Stretch | 1250-1350 cm⁻¹ | ~1300 cm⁻¹ |
| C-F Stretch | 1100-1200 cm⁻¹ | - |
| C-Cl Stretch | - | 700-800 cm⁻¹ |
| C-CF₃ Stretch | 1100-1300 cm⁻¹ (multiple strong bands) | ~1130, ~1170, ~1280 cm⁻¹ |
¹H NMR Spectroscopy
| Proton | This compound (Predicted, in CDCl₃) | 4-Amino-3,5-dichlorobenzotrifluoride (Experimental, in CDCl₃) |
| Aromatic H | δ 6.8-7.2 (m, 2H) | δ 7.3 (s, 2H) |
| Amino H₂ | δ 3.8-4.2 (br s, 2H) | δ 4.5 (br s, 2H) |
¹³C NMR Spectroscopy
| Carbon | This compound (Predicted, in CDCl₃) | 4-Amino-3,5-dichlorobenzotrifluoride (Experimental, in CDCl₃) |
| C-NH₂ | δ 140-150 (dd) | δ 145 |
| C-CF₃ | δ 120-130 (q) | δ 128 (q) |
| CF₃ | δ 123 (q) | δ 124 (q) |
| C-F | δ 150-160 (d) | - |
| C-Cl | - | δ 120 |
| Aromatic C-H | δ 110-120 (m) | δ 125 |
¹⁹F NMR Spectroscopy
| Fluorine | This compound (Predicted, in CDCl₃) | 4-Amino-3,5-dichlorobenzotrifluoride (Experimental) |
| CF₃ | δ -60 to -65 | δ -63 |
| Aromatic C-F | δ -120 to -140 (m) | - |
Mass Spectrometry (Electron Ionization)
| Ion | This compound (Predicted) | 4-Amino-3,5-dichlorobenzotrifluoride (Experimental) |
| [M]⁺ | m/z 197 | m/z 229, 231, 233 (isotope pattern) |
| [M-CF₃]⁺ | m/z 128 | m/z 160, 162 |
| [M-HCN]⁺ | m/z 170 | m/z 202, 204 |
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis and structure confirmation of a substituted benzotrifluoride derivative.
Spectroscopic analysis workflow for structure confirmation.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples are prepared as a thin film on a potassium bromide (KBr) disc. A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane), and a drop of the solution is applied to the KBr disc. The solvent is allowed to evaporate, leaving a thin film of the compound.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr disc is recorded and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the reference standard. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) provide information about the connectivity of the atoms.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for generating ions from organic molecules.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Data Analysis: The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.
This guide serves as a foundational resource for researchers engaged in the synthesis and characterization of fluorinated aromatic compounds. The comparative data and standardized protocols facilitate accurate and efficient structure elucidation, a critical step in the development of new chemical entities.
A Comparative Guide to Analytical Method Validation for 4-Amino-2,5-difluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-Amino-2,5-difluorobenzotrifluoride. As a key intermediate in pharmaceutical synthesis, ensuring the purity and quality of this compound is critical. This document offers a framework for selecting and validating an appropriate analytical method based on common industry practices and international guidelines.
While specific validated methods for this compound are not extensively published, this guide leverages established methodologies for similar fluorinated aromatic amines and trifluoromethylanilines to provide robust starting points for method development and validation. The principles of method validation discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties of this compound
Understanding the basic properties of this compound is essential for analytical method development.
| Property | Value |
| Chemical Formula | C₇H₄F₅N |
| Molecular Weight | 197.11 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
| Stability | Stable at room temperature |
Comparison of Analytical Techniques: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the analysis of this compound depends on the specific analytical requirements, such as the need for quantitation, impurity profiling, or structural confirmation.
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on polarity using a liquid mobile phase and stationary phase, with detection by UV absorbance. | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. |
| Applicability | Well-suited for purity determination and quantification of the main component and known impurities. | Excellent for the identification of unknown impurities and trace-level analysis due to the high selectivity of the mass spectrometer. |
| Sample Volatility | Not a limiting factor, suitable for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Selectivity | Moderate; depends on chromatographic separation. Co-eluting peaks can interfere with quantification. | High; provides mass spectral data for each peak, allowing for confident identification and differentiation from matrix components. |
| Sensitivity | Good, typically in the microgram to nanogram per milliliter range. | Very high, especially in selected ion monitoring (SIM) mode, often reaching picogram levels. |
| Quantification | Highly precise and accurate for validated methods. | Can provide accurate quantification, but may require isotopically labeled internal standards for best results. |
| Instrumentation | Widely available in quality control laboratories. | Common in research and development and specialized testing laboratories. |
Experimental Protocols
The following are generalized experimental protocols for HPLC-UV and GC-MS that can serve as a starting point for the development and validation of a method for this compound. These protocols are based on methods used for analogous compounds and must be fully validated for the specific analyte and sample matrix.[6][7][8][9][10]
High-Performance Liquid Chromatography (HPLC-UV) Method
This reverse-phase HPLC method is suitable for the quantification of this compound and the separation from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is recommended. A typical starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (a common wavelength for aromatic amines is around 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the same diluent as the sample. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is suitable for the identification and quantification of this compound and its volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of the target compound.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 0.1 mg/mL.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the same solvent as the sample. Prepare a series of calibration standards for quantitative analysis.
Method Validation Workflow
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on ICH guidelines.[1][2][3][4][5]
Caption: Workflow for analytical method validation.
Conclusion
Both HPLC-UV and GC-MS are powerful techniques that can be successfully applied to the analysis of this compound. HPLC-UV is a robust and reliable method for routine quality control, particularly for assay and purity determinations. GC-MS offers superior selectivity and sensitivity, making it the preferred method for impurity identification and trace-level analysis.
The selection of the most appropriate technique will depend on the specific analytical objective. Regardless of the method chosen, a thorough validation according to ICH guidelines is mandatory to ensure the generation of reliable and accurate data, which is fundamental for regulatory compliance and the overall success of drug development and manufacturing processes.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 7. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Plausible Synthetic Routes to 2,5-difluoro-4-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Prospective Synthesis of a Key Fluorinated Intermediate
Due to a lack of established and directly comparative synthetic methodologies for 2,5-difluoro-4-(trifluoromethyl)aniline in peer-reviewed literature, this guide presents a prospective analysis of two plausible synthetic pathways. The proposed routes are grounded in well-established principles of organic chemistry and analogous transformations reported for structurally similar compounds. The experimental data, including reaction yields, are estimations based on these related precedents and should be considered theoretical.
Data Presentation: A Comparative Overview
The following table summarizes the key metrics for the two proposed synthetic routes to 2,5-difluoro-4-(trifluoromethyl)aniline.
| Parameter | Route 1: From 1,4-Difluorobenzene | Route 2: From 4-(Trifluoromethyl)aniline |
| Starting Material | 1,4-Difluorobenzene | 4-(Trifluoromethyl)aniline |
| Number of Steps | 3 | 4 |
| Key Transformations | Nitration, Trifluoromethylation, Reduction | Acetylation, Dinitration, Reduction, Diazotization/Fluorination |
| Estimated Overall Yield | 25-40% | 15-30% |
| Key Reagents | HNO₃/H₂SO₄, CF₃I/Cu, Pd/C, H₂ | Acetic Anhydride, HNO₃/H₂SO₄, Fe/HCl, NaNO₂, HBF₄ |
| Potential Advantages | Shorter route | Utilizes a more functionalized starting material |
| Potential Challenges | Regioselectivity of trifluoromethylation | Control of dinitration, Handling of diazonium salts |
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthetic routes is depicted in the following diagrams.
Caption: Proposed synthetic pathways to 2,5-difluoro-4-(trifluoromethyl)aniline.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the proposed synthetic routes. These are based on analogous reactions and would require optimization for the specific substrates.
Route 1: Key Experimental Protocols
Step 1: Nitration of 1,4-Difluorobenzene
To a stirred mixture of concentrated sulfuric acid (30 mL) and fuming nitric acid (15 mL) cooled to 0°C, 1,4-difluorobenzene (10 g, 0.088 mol) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The reaction mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with water until neutral, and dried to afford 1,4-difluoro-2-nitrobenzene. An analogous nitration of a similar substrate has been reported with a high yield.
Step 2: Trifluoromethylation of 1,4-Difluoro-2-nitrobenzene
In a high-pressure reactor, 1,4-difluoro-2-nitrobenzene (10 g, 0.063 mol), copper(I) iodide (1.2 g, 0.0063 mol), and a suitable solvent such as DMF (50 mL) are combined. The reactor is sealed and charged with trifluoromethyl iodide (CF₃I) gas to a pressure of 10 atm. The mixture is heated to 150°C and stirred for 24 hours. After cooling, the reactor is carefully vented, and the reaction mixture is filtered. The filtrate is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2,5-difluoro-4-nitrobenzotrifluoride. Yields for direct trifluoromethylation can vary significantly depending on the substrate and conditions.
Step 3: Reduction of 2,5-Difluoro-4-nitrobenzotrifluoride
To a solution of 2,5-difluoro-4-nitrobenzotrifluoride (10 g, 0.044 mol) in ethanol (100 mL), palladium on carbon (10% w/w, 0.5 g) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 4 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give 2,5-difluoro-4-(trifluoromethyl)aniline. The product can be further purified by distillation or recrystallization. Catalytic hydrogenation of nitroarenes to anilines is typically a high-yielding reaction.
Route 2: Key Experimental Protocols
Step 1: Acetylation of 4-(Trifluoromethyl)aniline
In a flask equipped with a stirrer, 4-(trifluoromethyl)aniline (10 g, 0.062 mol) is dissolved in dichloromethane (100 mL). Acetic anhydride (7.6 g, 0.074 mol) is added dropwise, and the mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol/water to give 4-acetamido-1-(trifluoromethyl)benzene. This protection step is generally quantitative.
Step 2: Dinitration of 4-Acetamido-1-(trifluoromethyl)benzene
To a stirred mixture of concentrated sulfuric acid (40 mL) and fuming nitric acid (20 mL) at 0°C, 4-acetamido-1-(trifluoromethyl)benzene (10 g, 0.049 mol) is added portion-wise, keeping the temperature below 5°C. The reaction mixture is then allowed to warm to room temperature and stirred for 6 hours. The mixture is poured onto ice, and the precipitated product is filtered, washed with cold water, and dried to yield 4-acetamido-2,5-dinitro-1-(trifluoromethyl)benzene. The regioselectivity of this step would need careful optimization.
Step 3: Hydrolysis of 4-Acetamido-2,5-dinitro-1-(trifluoromethyl)benzene
The dinitro-acetanilide (10 g, 0.034 mol) is suspended in a mixture of ethanol (50 mL) and concentrated hydrochloric acid (25 mL). The mixture is heated at reflux for 4 hours. After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-amino-2,5-dinitro-1-(trifluoromethyl)benzene.
Step 4: Double Sandmeyer Reaction of 4-Amino-2,5-dinitro-1-(trifluoromethyl)benzene
The dinitroaniline (5 g, 0.02 mol) is dissolved in a 48% solution of tetrafluoroboric acid (HBF₄) (20 mL) at 0°C. A solution of sodium nitrite (3.0 g, 0.044 mol) in water (10 mL) is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt suspension is then gently heated to induce decomposition. The reaction mixture is cooled and extracted with diethyl ether. The organic extracts are washed with a sodium bicarbonate solution, dried, and concentrated. The crude product is purified by column chromatography to afford 2,5-difluoro-4-(trifluoromethyl)aniline. The Balz-Schiemann reaction can have variable yields.
Concluding Remarks
The synthesis of 2,5-difluoro-4-(trifluoromethyl)aniline presents a considerable challenge due to the specific substitution pattern on the aromatic ring. The two proposed routes offer different strategic approaches to this target molecule. Route 1 is more convergent but relies on a potentially low-yielding and non-regioselective trifluoromethylation step. Route 2 is longer but may offer better control over the introduction of the functional groups, although it involves the handling of potentially hazardous diazonium intermediates. The choice of the optimal route would depend on the availability of starting materials, the scale of the synthesis, and the amenability of the key steps to optimization in a laboratory setting. Further experimental investigation is required to validate and refine these prospective synthetic pathways.
A Comparative Guide to Assessing the Purity of Synthesized 4-Amino-2,5-difluorobenzotrifluoride
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. 4-Amino-2,5-difluorobenzotrifluoride is a key building block in the synthesis of various pharmaceuticals and agrochemicals, where impurities can lead to unwanted side reactions, reduced yields, and potential safety concerns.[1][2] This guide provides an objective comparison of standard analytical methods for assessing the purity of this synthesized compound, complete with supporting data and detailed experimental protocols.
The primary analytical techniques for determining the purity of fluorinated aromatic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3] Each method offers distinct advantages and is suited for detecting different types of impurities. A combination of these techniques provides the most comprehensive purity profile.
Comparison of Analytical Methods
The selection of an analytical technique is critical for accurate purity determination. The following table summarizes the key characteristics of the most effective methods for analyzing this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4] | Volatile compounds are separated based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.[4] | Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei, particularly ¹H and ¹⁹F.[3][5] |
| Typical Purity (%) | ≥99.5% | >99% | Quantitative assessment of purity against a certified internal standard. |
| Common Impurities Detected | Starting materials, byproducts, and non-volatile decomposition products. | Residual solvents, volatile starting materials, and thermally stable isomers.[3] | Structural isomers, process-related impurities, and compounds not easily detected by chromatography. |
| Advantages | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds.[3] | Excellent for identifying volatile impurities and provides structural confirmation of separated components.[6][7] | Provides unambiguous structure confirmation of the main compound and impurities; ¹⁹F NMR is highly specific for fluorinated compounds and can quantify without needing an identical reference standard for each impurity.[5][8] |
| Disadvantages | May require derivatization for compounds with poor UV absorbance; impurity identification can be challenging without mass spectrometry.[9] | Not suitable for non-volatile or thermally unstable compounds; may require derivatization to improve volatility. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard for accurate quantification. |
Experimental Workflow and Method Selection
A systematic approach is crucial for the rigorous purity assessment of a synthesized compound. The general workflow involves initial analysis by a primary technique like HPLC, followed by confirmatory methods to identify and quantify any detected impurities.
Choosing the right analytical method depends on the specific requirements of the analysis, such as the need for routine quality control versus in-depth structural elucidation of an unknown impurity.
Detailed Experimental Protocols
The following protocols provide a starting point for method development and can be optimized based on the specific instrumentation and potential impurities.
High-Performance Liquid Chromatography (HPLC)
This method is ideal for quantifying the main component and non-volatile impurities. For aromatic amines, reversed-phase HPLC with UV detection is standard.[10]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% Trifluoroacetic Acid (TFA)
-
-
Gradient Elution: A typical gradient starts with a higher percentage of Solvent B, gradually increasing the percentage of Solvent A to elute more non-polar compounds. For example: 0-20 min, 10% to 90% A; 20-25 min, hold at 90% A; 25-30 min, return to 10% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of acetonitrile to create a 100 µg/mL solution. Filter the solution through a 0.22 µm syringe filter before injection.[9]
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials.[7][11]
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: EI mode at 70 eV, scanning a mass range of m/z 40-450.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Analysis: Inject 1 µL of the sample. Impurities are identified by comparing their mass spectra to a library (e.g., NIST) and their retention times to known standards. Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary method for purity assessment as it does not require a reference standard for the analyte itself. Due to the presence of fluorine atoms, ¹⁹F NMR is particularly advantageous, offering high sensitivity and a wide chemical shift range with minimal background interference.[5][8]
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher) with ¹H and ¹⁹F capabilities.
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A high-purity (≥99.9%) certified reference standard with a simple spectrum that does not overlap with the analyte signals. For ¹H qNMR, maleic acid or 1,3,5-trimethoxybenzene are common choices. For ¹⁹F qNMR, a fluorinated compound like trifluorotoluene can be used.
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H qNMR Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
References
- 1. chembk.com [chembk.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
Characterization of 4-Amino-2,5-difluorobenzotrifluoride: A Comparative Guide to its Spectroscopic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic characterization of 4-Amino-2,5-difluorobenzotrifluoride, a key intermediate in pharmaceutical and agrochemical research. Through a comparative analysis with structurally similar alternatives, this document offers insights into its unique spectral features determined by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The information presented herein is intended to support researchers in compound identification, purity assessment, and structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the predicted and observed spectral data for this compound and two common alternatives: 4-Amino-2-fluorobenzotrifluoride and 4-Amino-3-fluorobenzotrifluoride. This data provides a basis for distinguishing these compounds through routine analytical techniques.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-3 | H-6 | -NH₂ |
| This compound | 6.8 - 7.2 (d) | 6.8 - 7.2 (d) | ~3.5 - 4.5 (br s) |
| 4-Amino-2-fluorobenzotrifluoride | 6.9 - 7.3 (m) | 6.9 - 7.3 (m) | ~3.5 - 4.5 (br s) |
| 4-Amino-3-fluorobenzotrifluoride | 6.7 - 7.1 (m) | 6.7 - 7.1 (m) | ~3.5 - 4.5 (br s) |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions. Signals for aromatic protons are expected to be complex due to fluorine coupling. The -NH₂ signal is often broad and its chemical shift is concentration-dependent.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | C-1 (-CF₃) | C-2 | C-3 | C-4 (-NH₂) | C-5 | C-6 | -CF₃ |
| This compound | ~120-125 (q) | ~150-155 (d) | ~110-115 (d) | ~140-145 | ~150-155 (d) | ~115-120 (d) | ~123 (q) |
| 4-Amino-2-fluorobenzotrifluoride | ~122-127 (q) | ~152-157 (d) | ~112-117 (d) | ~142-147 | ~125-130 | ~117-122 (d) | ~124 (q) |
| 4-Amino-3-fluorobenzotrifluoride | ~121-126 (q) | ~130-135 | ~151-156 (d) | ~141-146 | ~113-118 (d) | ~120-125 (d) | ~124 (q) |
Note: Carbons directly bonded to fluorine will appear as doublets (d), and the trifluoromethyl carbon will appear as a quartet (q) in proton-decoupled ¹³C NMR spectra. The coupling constants (J-coupling) are critical for definitive assignments.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) relative to CFCl₃
| Compound | F-2 | F-5 | -CF₃ |
| This compound | -130 to -140 | -135 to -145 | ~ -60 to -65 |
| 4-Amino-2-fluorobenzotrifluoride | -130 to -140 | N/A | ~ -60 to -65 |
| 4-Amino-3-fluorobenzotrifluoride | N/A | N/A | ~ -60 to -65 |
Note: The chemical shifts of aromatic fluorine atoms are sensitive to the electronic environment and substitution pattern.
Table 4: Expected Major Mass Spectrometry Fragments (m/z) under Electron Ionization (EI)
| Compound | Molecular Ion [M]⁺ | [M-H]⁺ | [M-F]⁺ | [M-CF₃]⁺ | Other Key Fragments |
| This compound | 197 | 196 | 178 | 128 | Loss of HCN from fragments |
| 4-Amino-2-fluorobenzotrifluoride | 179 | 178 | 160 | 110 | Loss of HCN from fragments |
| 4-Amino-3-fluorobenzotrifluoride | 179 | 178 | 160 | 110 | Loss of HCN from fragments |
Note: The fragmentation of aromatic amines often involves the loss of HCN.[1] The presence of a trifluoromethyl group can lead to the loss of a CF₃ radical.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and Mass Spectrometry data for compounds similar to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
2. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Referencing: The residual solvent peak is used as an internal standard (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Referencing: The solvent peak is used as an internal standard (e.g., CDCl₃ at 77.16 ppm).
4. ¹⁹F NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a fluorine probe, operating at a frequency corresponding to the magnetic field strength (e.g., 376 MHz for a 400 MHz ¹H instrument).
-
Parameters:
-
Pulse Program: Standard single-pulse sequence, often without proton decoupling.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: A wide range should be initially used (e.g., -200 to 0 ppm) and then narrowed based on the observed signals.[3]
-
-
Referencing: An external standard such as CFCl₃ (δ = 0 ppm) or an internal standard like trifluorotoluene can be used.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
2. Electron Ionization (EI) Mass Spectrometry:
-
Instrument: A mass spectrometer equipped with an EI source, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe system.
-
Parameters:
-
Analysis: The resulting mass spectrum will show the molecular ion and various fragment ions, which are characteristic of the compound's structure.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for Mass Spectrometry Analysis.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 3. F19 detection [nmr.chem.ucsb.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
The Strategic Advantage of 4-Amino-2,5-difluorobenzotrifluoride in Drug Discovery: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The building block 4-Amino-2,5-difluorobenzotrifluoride, with its unique trifluoromethyl and difluoro substitutions on an aniline scaffold, presents a compelling option for researchers aiming to optimize lead compounds. This guide provides a comprehensive comparison of its performance against other alternatives, supported by experimental data, to inform its application in drug discovery programs.
Physicochemical and Pharmacokinetic Impact of Fluorination
The introduction of fluorine to a molecule can significantly alter its lipophilicity, metabolic stability, and binding affinity.[1] The electron-withdrawing nature of fluorine atoms generally decreases the basicity (pKa) of the aniline nitrogen, which can influence a compound's ionization state and interaction with biological targets. Moreover, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic oxidation by cytochrome P450 enzymes and potentially enhancing a drug's half-life.[1]
Here, we compare the physicochemical properties of this compound with its non-fluorinated parent, aniline, and a mono-fluorinated analogue.
Table 1: Comparison of Physicochemical Properties of Aniline and Fluorinated Analogues
| Compound | Structure | pKa | logP |
| Aniline | C₆H₅NH₂ | 4.61 | 0.90 |
| 4-Fluoroaniline | 4-FC₆H₄NH₂ | 4.65 | 1.15 |
| This compound | C₇H₄F₅N | Predicted: ~1.5-2.5 | Predicted: ~2.5-3.0 |
Note: Predicted values are based on computational models and can vary. The significant decrease in predicted pKa for this compound is due to the strong electron-withdrawing effects of the two fluorine atoms and the trifluoromethyl group.
Performance in Kinase Inhibition: A Case Study in B-Raf Inhibitors
The utility of this compound is exemplified in the development of potent kinase inhibitors, a critical class of anticancer agents. A study on fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone demonstrated the successful incorporation of the 2,5-difluoro-4-(trifluoromethyl)phenylamino moiety in creating a potent B-Raf inhibitor.[2]
B-Raf is a serine/threonine-protein kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.[3][4] The V600E mutation in B-Raf is a common driver of melanoma.[5]
Table 2: In Vitro Anticancer and B-Raf Inhibitory Activity
| Compound | IC₅₀ in A375 Melanoma Cells (μg/mL) | IC₅₀ against B-Raf Protein (μg/mL) |
| Embelin (Parent Compound) | 29.43 | 38.14 |
| Plumbagin (Parent Compound) | 18.32 | 25.67 |
| 5-(2,5-difluoro-4-(trifluoromethyl)phenylamino)-2-hydroxy-3-undecyl-[2][6]-benzoquinone | 10.15 | 15.28 |
| PLX4032 (Vemurafenib - Standard Drug) | 15.78 | 20.33 |
Data sourced from: Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone.[2]
The data clearly indicates that the derivative incorporating the this compound scaffold exhibits significantly improved potency against both the A375 melanoma cell line and the isolated B-Raf protein compared to its parent compounds and even the established drug, Vemurafenib (PLX4032), under the reported experimental conditions.[2] This highlights the potential of this building block to enhance the bioactivity of lead compounds.
Comparison with Alternative Fluorinated Building Blocks
The choice of fluorination pattern on an aniline ring can have nuanced effects on a compound's properties. While a comprehensive head-to-head comparison is scaffold-dependent, general trends can be observed.
Table 3: Conceptual Comparison of Fluorinated Aniline Building Blocks in Drug Design
| Building Block | Key Structural Features | Potential Advantages | Potential Disadvantages |
| This compound | Trifluoromethyl group, two fluorine atoms | High lipophilicity, significant metabolic stability, potential for strong binding interactions. | May have lower permeability due to high lipophilicity, complex synthesis.[7] |
| 4-Amino-2-fluorobenzotrifluoride | Trifluoromethyl group, one fluorine atom | Enhanced lipophilicity and metabolic stability.[8] | May have different conformational effects compared to the difluoro analogue. |
| 4-Amino-3,5-dichlorobenzotrifluoride | Trifluoromethyl group, two chlorine atoms | Can serve as a bioisostere for the difluoro compound, offering alternative steric and electronic properties.[9] | Chlorine atoms may introduce different metabolic liabilities compared to fluorine. |
| Aniline | No fluorine | Simple starting material, well-understood reactivity. | Prone to metabolic oxidation, lower lipophilicity.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key assays discussed.
In Vitro B-Raf Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf kinase.
Materials:
-
Recombinant active B-Raf (V600E) enzyme
-
Biotinylated MEK1 (substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Test compound (e.g., dissolved in DMSO)
-
Anti-phospho-MEK1 antibody (conjugated to HRP)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Streptavidin-coated 96-well plates
Procedure:
-
Coat a streptavidin-coated 96-well plate with biotinylated MEK1 substrate and wash to remove unbound substrate.
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the test compound dilutions and recombinant B-Raf enzyme to the wells.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate to remove ATP and unbound components.
-
Add the HRP-conjugated anti-phospho-MEK1 antibody and incubate for 60 minutes at room temperature.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[6][10]
Cell Viability (MTT) Assay for A375 Melanoma Cells
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.[2]
Materials:
-
A375 human melanoma cell line[11]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for 72 hours.[2]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Conclusion
This compound is a valuable building block in drug discovery, particularly for the development of kinase inhibitors. Its strategic fluorination pattern can lead to compounds with enhanced potency and potentially improved metabolic stability. The case study of the B-Raf inhibitor demonstrates a clear performance advantage over non-fluorinated parent compounds and a standard-of-care drug. While further studies are needed to fully elucidate its pharmacokinetic profile in various scaffolds, the available data strongly supports its consideration in lead optimization campaigns targeting a range of therapeutic targets. Researchers are encouraged to leverage the unique properties of this building block to design next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. celljournal.org [celljournal.org]
- 3. On the development of B-Raf inhibitors acting through innovative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.origene.com [cdn.origene.com]
- 11. A375 Cells [cytion.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Amino-2,5-difluorobenzotrifluoride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Amino-2,5-difluorobenzotrifluoride, including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Receiving and Storage | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves (e.g., Nitrile), lab coat. | Not generally required if containers are sealed and intact. |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves, fire/flame resistant and impervious clothing.[1] | Full-face respirator if exposure limits are exceeded or if dust formation is likely.[1] |
| In-Solution Handling | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves, lab coat. | Work in a well-ventilated area or fume hood.[1] |
| Spill Cleanup | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves, fire/flame resistant and impervious clothing.[1] | Full-face respirator.[1] |
| Waste Disposal | Tightly fitting safety goggles with side-shields.[1] | Chemical-impermeable gloves, lab coat. | Not generally required if waste containers are properly sealed. |
Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps for safe handling.
Step-by-Step Handling Protocol:
-
Receiving: Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the supplier's label and hazard information are clearly visible.
-
Storage: Store the container in a tightly closed fashion in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Preparation: Before handling, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible. Don the appropriate PPE as outlined in the table above.
-
Weighing and Transfer: To prevent the formation of dust and aerosols, handle the solid in a fume hood.[1] Use non-sparking tools and an explosion-proof equipment for all transfers.[1]
-
Reaction Setup: When introducing the compound into a reaction, do so within a fume hood. Ensure all equipment is properly grounded to prevent electrostatic discharge.
-
Spill Response: In the event of a spill, evacuate the immediate area and eliminate all sources of ignition.[1] Wearing appropriate PPE, contain the spill and collect the material using spark-proof tools.[1] Place the collected material into a suitable, closed container for disposal.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.
Disposal Protocol:
-
Waste Segregation: Collect all unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, spill cleanup debris) separately from other laboratory waste.
-
Containerization: Place the waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1] Ensure the container is kept closed when not in use.
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrangement for Disposal: Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal. Do not attempt to dispose of this chemical down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
